Product packaging for 6-(Cyanomethyl)nicotinonitrile(Cat. No.:CAS No. 1000516-33-5)

6-(Cyanomethyl)nicotinonitrile

Cat. No.: B580303
CAS No.: 1000516-33-5
M. Wt: 143.149
InChI Key: XPIUYPRKILGRTK-UHFFFAOYSA-N
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Description

6-(Cyanomethyl)nicotinonitrile (CAS 1000516-33-5) is a pyridine derivative of high interest in medicinal and organic chemistry. With the molecular formula C8H5N3 and a molecular weight of 143.15 g/mol, this compound serves as a key synthetic intermediate . Its structure features multiple nitrile groups, making it a versatile building block for constructing complex heterocyclic structures essential in drug discovery . This compound is particularly valuable in the synthesis of pharmaceutical compounds, especially in the development of drugs targeting neurological disorders . It is employed as a key intermediate in the production of Active Pharmaceutical Ingredients (APIs) designed to modulate neurotransmitter activity . The presence of the cyanomethyl group adjacent to the pyridine ring allows for further chemical modifications, enabling the creation of a diverse array of biologically active molecules . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety information, this compound may cause skin irritation (H315), serious eye irritation (H319), or respiratory irritation (H335) . Researchers should handle it with appropriate precautions, including the use of personal protective equipment and should refer to the Safety Data Sheet for detailed handling instructions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B580303 6-(Cyanomethyl)nicotinonitrile CAS No. 1000516-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(cyanomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-3-8-2-1-7(5-10)6-11-8/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIUYPRKILGRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(Cyanomethyl)nicotinonitrile (CAS 1000516-33-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 6-(Cyanomethyl)nicotinonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document summarizes its physicochemical characteristics, and explores its synthesis, reactivity, and potential biological applications, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

This compound, with the CAS number 1000516-33-5, possesses a molecular formula of C₈H₅N₃ and a molecular weight of approximately 143.15 g/mol .[1][2][3][4] While experimental data on some of its physical properties remains limited in publicly accessible literature, predicted values provide initial guidance for laboratory handling and experimental design.

PropertyValueSource
Molecular Formula C₈H₅N₃[1][2][3][4]
Molecular Weight 143.1454 g/mol [1]
143.15 g/mol [2][3][4]
CAS Number 1000516-33-5[1][2][3][4]
Predicted Density 1.19 ± 0.1 g/cm³[2]
Predicted Boiling Point 319.1 ± 32.0 °C[2]
Synonyms 5-Cyano-2-pyridineacetonitrile[1]
SMILES Code N#CC1=CN=C(CC#N)C=C1[5]

Note: The density and boiling point are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2200-2240 cm⁻¹.[1][6] Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would likely appear in the 1400-1600 cm⁻¹ region.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely display signals corresponding to the protons on the pyridine ring and the methylene (-CH₂-) group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing nature of the two nitrile groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the two nitrile carbons, the carbons of the pyridine ring, and the methylene carbon. The chemical shifts of the nitrile carbons are typically found in the region of 110-125 ppm.[7][8]

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 143 m/z).[9][10] Fragmentation patterns would likely involve the loss of HCN or cleavage of the cyanomethyl group.[9][10]

Synthesis and Reactivity

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 1000516-33-5) is not explicitly described in the available literature, general methods for the synthesis of nicotinonitrile derivatives can be adapted. A common approach involves the construction of the pyridine ring through multi-component reactions.[11][12]

One plausible synthetic strategy, based on established methodologies for similar compounds, could involve a one-pot condensation reaction.[11]

Synthesis_Workflow Start Starting Materials (e.g., Aldehyde, Malononitrile, Active Methylene Compound) Reaction One-Pot Condensation (with catalyst and solvent) Start->Reaction Intermediate Intermediate Product(s) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

A generalized workflow for the synthesis of nicotinonitrile derivatives.

A detailed experimental protocol for a related nicotinonitrile synthesis is provided for illustrative purposes. The synthesis of nicotinonitrile from nicotinamide using a dehydrating agent like phosphorus pentoxide is a well-established method.[13]

Experimental Protocol: Synthesis of Nicotinonitrile (Illustrative Example for a Related Compound) [13]

  • Reactant Preparation: In a dry 1-liter round-bottom flask, combine 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Mixing: Stopper the flask and shake vigorously to ensure thorough mixing of the powders.

  • Apparatus Setup: Connect the flask via a wide-bore tube to an 80-cm air condenser set up for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.

  • Reaction: Reduce the pressure to 15-20 mm Hg and heat the mixture with a large, free flame. Heat vigorously until no more product distills over, or until the foam reaches the top of the flask (approximately 15-20 minutes).

  • Work-up: Allow the apparatus to cool. Rinse the product from the condenser and connecting tube with ether. Combine the ether washings with the distillate.

  • Purification: Distill the ether on a steam bath. Distill the remaining product at atmospheric pressure using an air condenser to yield nicotinonitrile.

Reactivity

The reactivity of this compound is dictated by the presence of the pyridine ring and the two nitrile groups.

  • Pyridine Ring: The pyridine nitrogen is weakly basic and can be protonated or alkylated. The ring itself is electron-deficient due to the electronegativity of the nitrogen and the electron-withdrawing nitrile groups, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrile groups.

  • Nitrile Groups: The nitrile groups can undergo hydrolysis to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines. The methylene bridge of the cyanomethyl group possesses acidic protons and can be deprotonated with a suitable base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Biological Activity and Potential Applications in Drug Development

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14][15] Derivatives of nicotinonitrile have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15]

Anticancer Potential: A significant area of research for nicotinonitrile derivatives is in oncology.[16][17] Many compounds containing this scaffold have been investigated as kinase inhibitors.[18][19] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Kinase_Inhibition_Pathway cluster_0 Cellular Signaling cluster_1 Inhibition Kinase Protein Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream Nicotinonitrile This compound (or derivative) Nicotinonitrile->Kinase Inhibition

Proposed mechanism of action for nicotinonitrile derivatives as kinase inhibitors.

Experimental Protocol: General Kinase Inhibition Assay (Illustrative) [20][21][22][23]

A common method to assess the inhibitory potential of a compound against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a coupled enzyme for detection)

    • Assay buffer (containing Mg²⁺, DTT, etc.)

    • Test compound (this compound or its analog) dissolved in a suitable solvent (e.g., DMSO)

    • Kinase inhibitor of known potency (positive control)

    • Reaction plates (e.g., 96-well)

    • Detection system (e.g., scintillation counter, spectrophotometer, or luminometer)

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In the wells of the reaction plate, add the assay buffer, the kinase, and the test compound (or vehicle control).

    • Pre-incubate the mixture for a defined period to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Allow the reaction to proceed for a specific time at a controlled temperature.

    • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data for this specific compound is not yet widely published, its structural features and the known biological activities of related nicotinonitrile derivatives strongly suggest its utility as a scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Further research to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activity is warranted. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.

References

An In-depth Technical Guide on the Structural Analysis of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 6-(Cyanomethyl)nicotinonitrile, a molecule of interest in medicinal chemistry and drug development. While crystallographic data for this specific compound is not publicly available, this document compiles essential physicochemical properties, predicted spectroscopic data based on analogous structures, and a plausible synthetic route. All quantitative information is presented in structured tables for clarity. Detailed experimental protocols for spectroscopic analyses and a representative synthesis are also provided. Visual diagrams generated using Graphviz are included to illustrate the molecular structure and a potential synthetic workflow, adhering to specified presentation guidelines. This guide serves as a foundational resource for researchers engaged in the study and application of nicotinonitrile derivatives.

Introduction

Nicotinonitrile and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the cyanomethyl group at the 6-position of the pyridine ring in this compound introduces unique electronic and steric properties that are of interest for the design of novel therapeutic agents. A thorough understanding of its structural and spectroscopic characteristics is paramount for its application in drug design and development. This guide aims to provide a detailed overview of these features.

Physicochemical Properties

Basic molecular information for this compound is summarized in the table below.

PropertyValueSource
CAS Number 1000516-33-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
SMILES Code N#CC1=CN=C(CC#N)C=C1[1]

Structural Analysis

As of the date of this publication, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, precise bond lengths and angles from X-ray diffraction analysis are not available. The molecular structure is depicted in the diagram below.

Molecular structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts are presented below. The pyridine ring protons are expected to appear in the aromatic region, with their shifts influenced by the electron-withdrawing cyano and cyanomethyl groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.8 - 9.0d
H-48.2 - 8.4dd
H-57.6 - 7.8d
-CH₂-4.0 - 4.2s
¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are summarized in the following table.

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3110 - 112
C-4140 - 142
C-5122 - 124
C-6158 - 160
-CH₂-25 - 27
-CN (on ring)117 - 119
-CN (methyl)116 - 118
IR Spectroscopy

The characteristic infrared absorption frequencies are predicted as follows. The nitrile stretching bands are expected to be prominent features of the spectrum.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2950 - 2850Medium
C≡N Stretch (Nitrile)2240 - 2210Strong
C=N, C=C Stretch (Aromatic)1600 - 1450Medium-Strong
Mass Spectrometry

The expected major peaks in the mass spectrum under electron ionization (EI) are listed below.

m/zInterpretation
143[M]⁺ (Molecular Ion)
117[M - CN]⁺
103[M - CH₂CN]⁺
76[C₅H₄N]⁺

Experimental Protocols

General Synthesis of Nicotinonitriles

A general and plausible synthetic route to this compound could involve the reaction of a suitable starting material such as 6-chloronicotinonitrile with a cyanide source for the cyanomethyl group, or the construction of the pyridine ring from acyclic precursors. A representative one-pot synthesis for a related nicotinonitrile is described below.

Synthesis of 2-amino-4,6-diphenylnicotinonitrile (for illustrative purposes): [2]

  • A mixture of equimolar amounts of an appropriate acetophenone and benzaldehyde are reacted under basic conditions to yield the corresponding chalcone.

  • The obtained chalcone is then reacted with malononitrile and ammonium acetate in a suitable solvent (e.g., ethanol) under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product precipitates.

  • The solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.

General_Synthesis_Workflow start Starting Materials (e.g., 6-halonicotinonitrile, acetonitrile derivative) reaction Reaction (e.g., Nucleophilic Substitution, Condensation) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization final_product This compound characterization->final_product

A generalized workflow for the synthesis and characterization of this compound.
NMR Spectroscopy Protocol

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-30 mg (for ¹³C NMR) of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: The NMR spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 s

    • Spectral width: 0 to 220 ppm

    • Proton decoupling should be applied.

  • Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample placed directly on the crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Conclusion

This technical guide provides a foundational structural and spectroscopic overview of this compound. While experimental crystallographic data remains elusive, the predicted spectroscopic data and general synthetic and analytical protocols presented herein offer valuable guidance for researchers. The information compiled is intended to facilitate further investigation and application of this compound in the fields of medicinal chemistry and drug development. Further experimental work is encouraged to validate the predicted data and to fully elucidate the three-dimensional structure of this promising molecule.

References

The Emergence of 6-(Cyanomethyl)nicotinonitrile: A Technical Overview of its Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing a detailed discovery and historical account specifically for 6-(Cyanomethyl)nicotinonitrile (CAS Number: 1000516-33-5) is limited. This technical guide provides a comprehensive overview based on the established chemistry and biological activities of the broader class of nicotinonitrile derivatives, inferring the likely properties and potential of the target compound.

Introduction

The nicotinonitrile scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of therapeutic applications, including roles as anticancer, antimicrobial, and anti-inflammatory agents. This compound, a member of this versatile family, represents a molecule of interest for further investigation, largely due to the functional group combination that suggests potential for various chemical transformations and biological interactions. This guide delves into the probable synthetic routes, physicochemical properties, and potential biological relevance of this compound, drawing parallels from its more extensively studied chemical relatives.

Physicochemical Properties

While detailed experimental data for this compound is not widely published, its basic properties can be predicted or are available from chemical suppliers.[1]

PropertyValueSource
CAS Number 1000516-33-5[2]
Molecular Formula C₈H₅N₃[1][2]
Molecular Weight 143.15 g/mol [2]
Predicted Boiling Point 319.1 ± 32.0 °C[1]
Predicted Density 1.19 ± 0.1 g/cm³[1]
SMILES N#Cc1ccc(cn1)CC#NInferred
InChI Key XPIUYPRKILGRTK-UHFFFAOYSA-N[1]

Synthesis and Discovery

Experimental Protocol: A Plausible Synthetic Route

A plausible and common method for the synthesis of substituted nicotinonitriles involves a multi-component reaction. One such approach could be a variation of the Thorpe-Ziegler reaction or a Hantzsch-type pyridine synthesis followed by functional group manipulations. A hypothetical, yet chemically sound, protocol is outlined below.

Reaction: One-pot synthesis of a 2-amino-6-(cyanomethyl)-4-substituted-nicotinonitrile derivative.

Materials:

  • A suitable β-keto nitrile or a related active methylene compound.

  • An appropriate aldehyde.

  • Malononitrile.

  • A basic catalyst (e.g., piperidine or sodium ethoxide).

  • Ethanol or another suitable solvent.

Procedure:

  • To a solution of the chosen aldehyde and malononitrile in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the active methylene compound (e.g., another equivalent of malononitrile or a derivative) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

This generalized protocol would need to be optimized for the specific synthesis of this compound, potentially starting from a precursor that already contains the cyanomethyl group or can be easily converted to it.

Synthesis_Workflow reagents β-Keto Nitrile + Aldehyde + Malononitrile + Catalyst mixing Mixing in Ethanol reagents->mixing reflux Reflux (4-6 hours) mixing->reflux workup Cooling & Filtration reflux->workup purification Recrystallization workup->purification product This compound Derivative purification->product

A generalized workflow for the synthesis of a nicotinonitrile derivative.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the broader class of nicotinonitrile derivatives has shown significant promise, particularly as anticancer agents.[3][4][5][6] Many of these compounds exert their effects through the inhibition of various protein kinases.

One of the key targets for cyanopyridine-based compounds is the Pim-1 kinase , a serine/threonine kinase that is often overexpressed in various human cancers and plays a crucial role in cell survival and proliferation.[6][7] Inhibition of Pim-1 kinase can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Other nicotinonitrile derivatives have been shown to target pathways such as:

  • Tubulin polymerization: Interfering with the formation of microtubules, which are essential for cell division.[4]

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, which are critical for cancer cell signaling.

Based on these precedents, it is plausible that this compound could exhibit inhibitory activity against one or more of these kinase targets. The cyanomethyl group at the 6-position could potentially interact with the active site of these enzymes, contributing to binding affinity and inhibitory potency.

Signaling_Pathway cluster_pathway Hypothesized Mechanism of Action Nicotinonitrile This compound (Hypothesized) Pim1 Pim-1 Kinase Nicotinonitrile->Pim1 Inhibition Apoptosis Apoptosis (Cell Death) Pim1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Pim1->Proliferation Promotes

Hypothesized signaling pathway for this compound.

Quantitative Data from Related Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes IC₅₀ values for various nicotinonitrile derivatives against different cancer cell lines.

CompoundTarget/Cell LineIC₅₀ (µM)Reference
Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinateHePG2 (Liver Cancer)34.31[3]
Ethyl 5-cyano-2-methyl-4-[...]-6-(3-phenylureido)nicotinateCaco-2 (Colon Cancer)24.79[3]
2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrileHepG-2 (Liver Cancer)6.95[7]
2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrilePC3 (Prostate Cancer)13.64[7]
Compound 7b (a nicotinonitrile derivative)MCF-7 (Breast Cancer)3.58[6]
Compound 7b (a nicotinonitrile derivative)PC-3 (Prostate Cancer)3.60[6]
Compound 4k (a nicotinonitrile derivative)PIM-1 Kinase0.0212[6]
Compound 7b (a nicotinonitrile derivative)PIM-1 Kinase0.0189[6]

Future Directions

The lack of specific data on this compound highlights a clear research gap. Future studies should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthetic protocol for this compound and thoroughly characterizing the compound using modern analytical techniques (NMR, MS, X-ray crystallography).

  • In-depth Biological Screening: Evaluating the cytotoxic activity of the compound against a panel of cancer cell lines and assessing its inhibitory potential against a range of relevant kinases, including Pim-1.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how modifications to the structure affect its biological activity.

Conclusion

While the specific history and discovery of this compound remain to be fully documented, its chemical structure places it firmly within the promising class of nicotinonitrile derivatives. By drawing on the extensive research into this compound family, we can infer its likely synthetic accessibility and potential as a bioactive molecule, particularly in the realm of oncology. The cyanomethyl functionality offers a unique handle for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. Further dedicated research into this specific molecule is warranted to unlock its full potential.

References

An In-depth Technical Guide to 6-(Cyanomethyl)nicotinonitrile: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a technical overview of 6-(cyanomethyl)nicotinonitrile, a molecule with the chemical formula C₈H₅N₃. It is important to note at the outset that publicly available research specifically detailing the synthesis, biological activity, and mechanisms of action for this particular compound is exceedingly scarce. While the broader class of nicotinonitrile derivatives is a subject of significant interest in medicinal chemistry, this compound itself has not been the focus of extensive published studies.

Therefore, this guide will first present the limited physicochemical data available for this compound. Subsequently, it will offer a broader context by summarizing the well-documented importance and general synthetic and biological activities of the nicotinonitrile scaffold, from which potential applications and research directions for this compound might be extrapolated.

Physicochemical Properties of this compound

The fundamental properties of this compound have been compiled from various chemical supplier databases. These properties are essential for any laboratory work involving this compound.

PropertyValueSource
Molecular Formula C₈H₅N₃Echemi[1], BLD Pharm[2]
Molecular Weight 143.15 g/mol BLD Pharm[2]
IUPAC Name 6-(cyanomethyl)pyridine-3-carbonitrileEchemi[1]
Synonyms 5-Cyano-2-pyridineacetonitrileEchemi[1]
CAS Number 1000516-33-5BLD Pharm[2]
Predicted Density 1.19±0.1 g/cm³Echemi[1]
Predicted Boiling Point 319.1±32.0 °CEchemi[1]
SMILES Code N#CC1=CN=C(CC#N)C=C1BLD Pharm[2]

The Nicotinonitrile Scaffold: A Cornerstone in Medicinal Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a privileged scaffold in drug discovery.[3] Its rigid, planar structure and the presence of a nitrogen atom and a cyano group provide multiple points for chemical modification and interaction with biological targets.

General Synthesis of Nicotinonitrile Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of substituted nicotinonitriles are well-established. These often involve multi-component reactions. For instance, a common approach is the one-pot reaction of an aldehyde, a ketone, and malononitrile in the presence of a base.

Logical Flow of a General Nicotinonitrile Synthesis

Caption: Generalized one-pot synthesis of substituted nicotinonitriles.

Biological Significance of Nicotinonitrile Derivatives

Nicotinonitrile derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug development.

  • Antimicrobial Activity: A patented compound, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria.[4]

  • Herbicidal Activity: Certain 2-substituted pyridopyrimidines, which can be synthesized from 2-aminonicotinonitrile intermediates, have shown potent herbicidal effects.[6]

  • Anticancer and Kinase Inhibition: Many studies have focused on the anticancer potential of nicotinonitrile derivatives. They have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. While no specific data exists for this compound, other nicotinonitrile derivatives have shown activity against kinases like VEGFR-2.[7]

  • Modulation of Opioid Receptors: A patent discloses 6-membered aza-heterocyclic compounds, including nicotinonitrile derivatives, as modulators of delta-opioid receptors, suggesting potential applications in treating pain, depression, and other neurological disorders.[8]

Potential Research Directions for this compound

Given the lack of specific data, the field is open for foundational research on this compound. The presence of two nitrile groups and a pyridine ring suggests several avenues for investigation:

  • Synthesis and Derivatization: Development and optimization of a robust synthetic route to this compound would be the first critical step. The two nitrile groups and the pyridine ring offer multiple sites for chemical modification to create a library of novel compounds.

  • Biological Screening: A broad biological screening of this compound and its derivatives against various targets would be highly valuable. Based on the activities of related compounds, initial screens could focus on:

    • Antimicrobial assays (antibacterial and antifungal).

    • Anticancer cell line proliferation assays.

    • Kinase inhibition panels.

    • Receptor binding assays, particularly for CNS targets.

  • Material Science: The electronic properties conferred by the pyridine ring and nitrile groups could make this molecule or its polymers of interest in material science.[9]

Hypothetical Drug Discovery Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis Derivatization Derivatization Synthesis->Derivatization HTS High-Throughput Screening Derivatization->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship Hit_Identification->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Preclinical_Development Preclinical_Development ADMET_Profiling->Preclinical_Development

Caption: A potential workflow for the investigation of this compound.

Conclusion

This compound, with the molecular formula C₈H₅N₃, remains a largely unexplored chemical entity in the scientific literature. While its basic physicochemical properties can be found in supplier databases, there is a significant gap in our understanding of its synthesis, biological activity, and potential applications. However, the well-established importance of the broader nicotinonitrile class of compounds in medicinal chemistry suggests that this compound could be a valuable building block for the development of new therapeutic agents or functional materials. Future research efforts are needed to unlock the potential of this molecule.

References

Unlocking the Potential of 6-(Cyanomethyl)nicotinonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Chemical Scaffold for Drug Discovery and Development

Attention: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically focused on 6-(Cyanomethyl)nicotinonitrile is currently limited. This technical guide therefore aims to provide a forward-looking perspective, extrapolating potential research avenues based on the well-established biological activities of structurally analogous nicotinonitrile and cyanopyridine compounds. The experimental protocols and data presented herein are intended as illustrative examples to stimulate and guide future scientific inquiry.

Introduction

This compound, identified by the CAS number 1000516-33-5, is a pyridine derivative belonging to the nicotinonitrile class of heterocyclic compounds.[1] The nicotinonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as the core structural motif for numerous clinically approved drugs and investigational new drug candidates.[2] The molecular architecture of this compound, featuring a pyridine ring and two reactive nitrile functionalities, positions it as a highly versatile precursor for the synthesis of novel and complex heterocyclic systems with the potential for diverse biological activities. Its structural relationship to other bioactive cyanopyridines suggests a promising outlook for its application in various therapeutic domains.

Physicochemical Characteristics and Synthetic Strategies

A compilation of the known and predicted physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000516-33-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol
Appearance Predicted as a white to off-white solid
Melting Point Not available
Boiling Point 319.1 ± 32.0 °C (Predicted)[1]
LogP 0.3 (Predicted)[1]
Polar Surface Area (PSA) 60.5 Ų (Predicted)[1]
Solubility Predicted to be soluble in DMSO, DMF, and Methanol
Proposed Synthetic Methodologies

While a definitive, optimized synthesis for this compound is not extensively documented in the surveyed literature, viable synthetic routes can be conceptualized from established methods for preparing cyanopyridine derivatives.

A plausible approach involves the cyanomethylation of a suitable nicotinonitrile precursor. For example, a 6-halonicotinonitrile could undergo nucleophilic substitution with a cyanide-containing reagent, such as sodium cyanide, to introduce the cyanomethyl moiety.

Alternatively, the direct cyanation of a corresponding picoline derivative presents another feasible pathway. The reported synthesis of pyridine-3-acetonitrile from 3-methylpyridine offers a precedent for a similar transformation to yield this compound.[3]

A generalized workflow for a potential synthetic route is illustrated in Figure 1.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification 6-halomethyl-nicotinonitrile 6-halomethyl-nicotinonitrile Nucleophilic Substitution Nucleophilic Substitution 6-halomethyl-nicotinonitrile->Nucleophilic Substitution Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN) Cyanide Source (e.g., NaCN)->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound Column Chromatography Column Chromatography This compound->Column Chromatography

Figure 1: Proposed synthetic workflow for this compound.

Prospective Research Areas and Methodologies

Drawing parallels from the biological activities of related nicotinonitrile compounds, several promising research avenues emerge for this compound.

Anticancer Potential

A significant body of research has established the potent anticancer properties of various nicotinonitrile derivatives, which act through diverse mechanisms of action, including the inhibition of critical kinases and the induction of programmed cell death (apoptosis).[2]

Hypothesized Involvement in Signaling Pathways:

It is postulated that derivatives of this compound could exhibit inhibitory activity against protein kinases that are pivotal in cancer cell proliferation and survival. Key targets could include the Epidermal Growth Factor Receptor (EGFR) or Pim-1 kinase, both of which are known to be modulated by other cyanopyridine-based compounds.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor Tyrosine Kinase (e.g., EGFR)->Downstream Signaling (e.g., MAPK, PI3K/Akt) This compound Derivative This compound Derivative This compound Derivative->Receptor Tyrosine Kinase (e.g., EGFR) PIM-1 Kinase PIM-1 Kinase This compound Derivative->PIM-1 Kinase Apoptosis Apoptosis PIM-1 Kinase->Apoptosis Cell Proliferation Cell Proliferation Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation

Figure 2: Hypothetical inhibition of a signaling pathway by a derivative of this compound.

Suggested Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Cell Maintenance: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) should be cultured in their respective recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Cells should be seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

  • Compound Application: A series of dilutions of the this compound derivatives should be prepared in the culture medium. The existing medium should be aspirated and replaced with the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) should be included.

  • Incubation Period: The treated plates should be incubated for a period of 48 to 72 hours.

  • MTT Reagent Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) should be added to each well, followed by a 4-hour incubation.

  • Formazan Crystal Solubilization: The medium should be carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) should be added to each well to dissolve the resulting formazan crystals.

  • Absorbance Reading: The absorbance at a wavelength of 570 nm should be measured using a microplate reader.

  • Data Interpretation: The percentage of cell viability relative to the control should be calculated, and the half-maximal inhibitory concentration (IC₅₀) values should be determined.

Illustrative Quantitative Data:

Table 2: Hypothetical IC₅₀ Values of this compound Derivatives Against Various Cancer Cell Lines

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)
Derivative 1 5.2 ± 0.48.1 ± 0.76.5 ± 0.5
Derivative 2 12.8 ± 1.115.3 ± 1.410.9 ± 0.9
Doxorubicin (Control) 0.8 ± 0.11.2 ± 0.20.9 ± 0.1
Antimicrobial Potential

The nicotinonitrile structural motif is a recurring feature in a variety of compounds that have exhibited significant antibacterial and antifungal activities.[4]

Suggested Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Microbial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be utilized.

  • Preparation of Inoculum: A microbial suspension with a turbidity equivalent to the 0.5 McFarland standard should be prepared.

  • Compound Dilution Series: Two-fold serial dilutions of the test compounds should be prepared in either Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) within a 96-well microtiter plate.

  • Inoculation of Plates: The prepared microbial inoculum should be added to each well of the microtiter plate.

  • Incubation: The plates should be incubated at 37°C for 24 hours for bacteria, or at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth.

Illustrative Quantitative Data:

Table 3: Hypothetical MIC Values of this compound Derivatives

CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)
Derivative 3 163264
Derivative 4 81632
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A2

Future Research Trajectories and Concluding Remarks

The presence of two nitrile groups in this compound endows it with significant potential as a versatile starting material for the construction of a broad array of heterocyclic compounds through various chemical transformations, including cyclization and derivatization reactions. Future research efforts in this area should be directed towards:

  • The development and optimization of a robust and scalable synthetic route to this compound, thereby enhancing its accessibility for widespread research.

  • The synthesis of a focused library of derivatives through systematic modifications of the cyanomethyl group and the pyridine ring to elucidate comprehensive structure-activity relationships (SAR).

  • The screening of these novel derivatives against a diverse panel of biological targets , encompassing other kinases, enzymes, and receptors, guided by the known biological profiles of the broader nicotinonitrile class.

  • In-depth investigation into the mechanism of action of any identified bioactive compounds, employing a combination of molecular modeling and advanced biological assays.

References

6-(Cyanomethyl)nicotinonitrile: A Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a member of the cyanopyridine class of heterocyclic compounds. The nicotinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and several marketed drugs. The presence of two nitrile groups and a pyridine ring makes this compound an intriguing candidate for further investigation in drug discovery, offering multiple points for chemical modification and potential interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound and related derivatives, focusing on its synthesis, chemical properties, and potential therapeutic applications.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its basic chemical properties can be summarized.

PropertyValueSource
CAS Number 1000516-33-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
SMILES N#CC1=CN=C(CC#N)C=C1[1]

Synthesis

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Reaction:

synthesis 6-(Bromomethyl)nicotinonitrile 6-(Bromomethyl)nicotinonitrile This compound This compound 6-(Bromomethyl)nicotinonitrile->this compound NaCN, DMSO

Caption: Hypothetical synthesis of this compound.

Materials:

  • 6-(Bromomethyl)nicotinonitrile (1 equivalent)

  • Sodium cyanide (NaCN) (1.1 equivalents)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-(bromomethyl)nicotinonitrile in anhydrous DMSO.

  • Add sodium cyanide to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Note: This is a proposed synthesis. Reaction conditions, including solvent, temperature, and reaction time, may require optimization. Appropriate safety precautions must be taken when handling cyanide salts.

Spectroscopic Data (Predicted)

Specific, experimentally determined spectroscopic data for this compound is not widely published. The following data is predicted based on the analysis of structurally similar nicotinonitrile and cyanomethylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.9 (d)H-2
~8.2 (dd)H-4
~7.8 (d)H-5
~4.1 (s)-CH₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3100-3000C-H stretch (aromatic)
~2950-2850C-H stretch (aliphatic)
~2230-2210C≡N stretch (conjugated)
~2250-2240C≡N stretch (aliphatic)
~1600-1450C=C and C=N stretching (pyridine ring)
Mass Spectrometry (MS)
m/z (Predicted) Assignment
143.05[M]⁺ (Molecular Ion)
116[M - HCN]⁺
103[M - CH₂CN]⁺

Potential Biological Activity and Applications in Drug Development

While there is no specific biological data for this compound, the broader class of cyanopyridine derivatives has demonstrated a wide range of pharmacological activities, suggesting potential avenues of investigation for this molecule.

Anticancer Activity

Many cyanopyridine derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.

  • PIM-1 Kinase Inhibition: Several studies have identified cyanopyridine derivatives as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and apoptosis resistance.[2][3]

  • VEGFR-2/HER-2 Inhibition: Some cyanopyridone and pyrido[2,3-d]pyrimidine derivatives have shown dual inhibitory action against VEGFR-2 and HER-2, two important receptor tyrosine kinases involved in angiogenesis and tumor progression.[4]

  • EGFR Inhibition: Certain cyanopyridine derivatives have also been evaluated as inhibitors of the epidermal growth factor receptor (EGFR), another key target in cancer therapy.[5]

Other Potential Applications

The nicotinonitrile scaffold is present in drugs with a variety of therapeutic uses, indicating that this compound could be explored for other biological activities, including:

  • Antimicrobial and Antiviral Activity

  • Anti-inflammatory Properties

  • Cardiovascular Effects

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

MTT_Assay cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cancer cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of this compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

An In-depth Technical Guide to the Spectroscopic Profile of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-(Cyanomethyl)nicotinonitrile (CAS No. 1000516-33-5), a molecule of interest in medicinal chemistry and materials science. Due to the current absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, this guide furnishes detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data for this and similar nicotinonitrile derivatives. A generalized synthetic workflow for nicotinonitrile compounds is also presented visually.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic characteristics of this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and known spectral data for related nitrile-containing compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The predicted ¹H and ¹³C NMR data are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.85 - 9.00d~2.0
H-48.10 - 8.25dd~8.0, ~2.0
H-57.60 - 7.75d~8.0
-CH₂-4.10 - 4.25s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2152.0 - 154.0
C-3 (CN)116.0 - 118.0
C-4139.0 - 141.0
C-5128.0 - 130.0
C-6145.0 - 147.0
-CH₂-20.0 - 22.0
-CH₂-CN117.0 - 119.0
Predicted Infrared (IR) Spectroscopy Data

The predicted key infrared absorption bands for this compound are listed below. These are based on characteristic vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (-CH₂-)2950 - 2850Medium
Nitrile (C≡N) Stretch2240 - 2220Medium-Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium-Strong
C-H Bend1475 - 1370Medium
Predicted Mass Spectrometry (MS) Data

For the mass spectrum, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₈H₅N₃), which is approximately 143.15 g/mol .

Table 4: Predicted Key Mass Spectrum Fragments for this compound

m/zPredicted FragmentNotes
143[C₈H₅N₃]⁺Molecular Ion Peak
116[M - HCN]⁺Loss of hydrogen cyanide from the nicotinonitrile ring
103[M - CH₂CN]⁺Loss of the cyanomethyl radical
76[C₅H₄N]⁺Pyridine ring fragment

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound and related compounds.

General Synthesis of Substituted Nicotinonitriles

A common method for the synthesis of substituted nicotinonitriles involves a multi-component reaction. For instance, a chalcone derivative can be reacted with malononitrile in the presence of a base like ammonium acetate. The reaction mixture is typically refluxed in a suitable solvent such as ethanol. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by recrystallization.

G reagents Chalcone Derivative + Malononitrile + Ammonium Acetate reaction Reflux reagents->reaction in solvent Ethanol solvent->reaction workup Cooling and Filtration reaction->workup tlc TLC Monitoring reaction->tlc monitor purification Recrystallization workup->purification product Substituted Nicotinonitrile purification->product yields

A generalized workflow for the synthesis of substituted nicotinonitriles.
NMR Spectroscopy

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of TMS as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : ~12 ppm.

    • Number of Scans : 16-64.

    • Temperature : 298 K.

  • ¹³C NMR Acquisition :

    • Pulse Program : Standard proton-decoupled single-pulse experiment.

    • Spectral Width : ~220 ppm.

    • Number of Scans : 1024-4096.

    • Temperature : 298 K.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired data.

IR Spectroscopy
  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Spectrometer : Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background scan and then acquire the sample spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile). Further dilute an aliquot of this solution to a final concentration of ~10 µg/mL.

  • Data Acquisition :

    • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing aromatic compounds.

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Chemical Synthesis nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Elucidation and Purity Assessment nmr->structure ir->structure ms->structure

Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization in future research. The detailed experimental protocols offer a standardized approach for obtaining and confirming these spectral properties. As experimental data for this compound becomes available, this guide can be updated to provide a direct comparison and further validate the predicted values.

A Technical Guide to the Biological Activity Screening of Nicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinonitrile, a pyridine ring with a cyano group at the 3-position, serves as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth overview of the screening methodologies, key findings, and mechanistic insights into the therapeutic potential of this versatile class of compounds.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The screening process typically involves preliminary in vitro cytotoxicity assays followed by mechanistic studies to elucidate the mode of action.

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of newly synthesized nicotinonitrile derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The nicotinonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are plated and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water, and 0.4% SRB solution (in 1% acetic acid) is added to each well for 30 minutes.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm. The IC50 value is determined from the dose-response curve.[2]

Table 1: Cytotoxicity of Selected Nicotinonitrile Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 7b MCF-7 (Breast)3.58[3]
PC-3 (Prostate)3.60[3]
Compound 11 MCF-7 (Breast)Promising[4]
HepG2 (Liver)Promising[4]
Compound 12 MCF-7 (Breast)Promising[4]
HepG2 (Liver)Promising[4]
Enaminonitrile 3 HCT-116 (Colon)10.84[5]
Derivative 4 PC3 (Prostate)14.27[5]
HeLa (Cervical)21.10[5]
Compound 2 HePG2 (Liver)16.08–23.67[5]
HCT-116 (Colon)8.81–13.85[5]
MCF-7 (Breast)8.36–17.28[5]
Compound 8 HePG2 (Liver)16.08–23.67[5]
HCT-116 (Colon)8.81–13.85[5]
MCF-7 (Breast)8.36–17.28[5]
Derivative 5g MCF-7 (Breast)~1-3[6]
HCT-116 (Colon)~1-3[6]
Derivative 7i MCF-7 (Breast)~1-3[6]
HCT-116 (Colon)~1-3[6]
Derivative 8 MCF-7 (Breast)~1-3[6]
HCT-116 (Colon)~1-3[6]
Derivative 9 MCF-7 (Breast)~1-3[6]
HCT-116 (Colon)~1-3[6]
DC_HG24-01 MV4-11 (Leukemia)28.4[7]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting key protein kinases involved in cancer cell proliferation and survival, and by inducing programmed cell death (apoptosis).

Experimental Protocol: Kinase Inhibition Assay

The inhibitory activity of nicotinonitrile derivatives against specific kinases (e.g., PIM-1, EGFR, VEGFR-2) is determined using in vitro kinase assay kits.

  • Assay Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the kinase, a specific substrate (often a peptide), and ATP.

  • Compound Addition: The test compounds are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescence-based assay.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.[3][5]

Table 2: Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

CompoundTarget KinaseIC50Reference
Compound 4k PIM-121.2 nM[3]
Compound 7b PIM-118.9 nM[3]
Compound 2 EGFR-TK1.09 µM[5]
Compound 3 EGFR-TK0.93 µM[5]
Compound 10 EGFR-TK1.12 µM[5]
Compound 11 EGFR-TK0.81 µM[5]
Compound 5g Tyrosine Kinase352 nM[6]
Compound 8 Tyrosine Kinase311 nM[6]
DC_HG24-01 hGCN53.1 µM[7]

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the nicotinonitrile derivative for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Signaling Pathways

anticancer_pathways cluster_receptor Cell Surface Receptors cluster_cytoplasmic Cytoplasmic Kinases cluster_downstream Downstream Effects EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation Apoptosis Apoptosis EGFR->Apoptosis VEGFR2 VEGFR-2 VEGFR2->Proliferation VEGFR2->Apoptosis PIM1 PIM-1 PIM1->Proliferation PIM1->Apoptosis TK Tyrosine Kinases TK->Proliferation TK->Apoptosis hGCN5 hGCN5 hGCN5->Proliferation CellCycle Cell Cycle Arrest Nicotinonitrile Nicotinonitrile Derivatives Nicotinonitrile->EGFR Inhibition Nicotinonitrile->VEGFR2 Inhibition Nicotinonitrile->PIM1 Inhibition Nicotinonitrile->TK Inhibition Nicotinonitrile->hGCN5 Inhibition Nicotinonitrile->Apoptosis Induction Nicotinonitrile->CellCycle Induction

Caption: Inhibition of key signaling pathways by nicotinonitrile derivatives.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening

Experimental Protocol: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Microbial Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a sterile agar plate.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.[2]

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[8]

Table 3: Antimicrobial Activity of Selected Nicotinonitrile Derivatives

CompoundMicroorganismActivityReference
Compound 5c Escherichia coli (Gram -)Antibacterial[2]
Bacillus subtilis (Gram +)Antibacterial[2]
Compound 7b Escherichia coli (Gram -)Antibacterial[2]
Bacillus subtilis (Gram +)Antibacterial[2]
Compound 8c Escherichia coli (Gram -)Antibacterial[2]
Bacillus subtilis (Gram +)Antibacterial[2]
Compound 10c Escherichia coli (Gram -)Antibacterial[2]
Bacillus subtilis (Gram +)Antibacterial[2]
Candida albicans (Fungus)Antifungal[2]
Aspergillus niger (Fungus)Antifungal[2]
Compound 15a Escherichia coli (Gram -)Antibacterial[2]
Bacillus subtilis (Gram +)Antibacterial[2]
Compound 2b Candida albicans (Fungus)Antifungal[2]
Aspergillus niger (Fungus)Antifungal[2]
NC 3 P. aeruginosaMIC: 0.016 mM[8]
K. pneumoniaeMIC: 0.016 mM[8]
NC 5 Gram-positive bacteriaMIC: 0.03 mM[8]

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinonitrile derivatives has been explored through both in vitro and in vivo models.

In Vitro Anti-inflammatory Screening

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Cyclooxygenase (COX) enzymes are key mediators of inflammation. The inhibitory activity of compounds against COX-1 and COX-2 can be assessed using commercially available assay kits.

  • Assay Principle: These assays typically measure the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of arachidonic acid.

  • Procedure: The test compound, the COX enzyme (COX-1 or COX-2), and the chromogenic substrate are incubated together. The reaction is initiated by the addition of arachidonic acid.

  • Absorbance Measurement: The change in absorbance over time is monitored, and the IC50 value is calculated.[9]

In Vivo Anti-inflammatory Screening

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds or standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[9]

Table 4: Anti-inflammatory Activity of a Nicotinic Acid Derivative

CompoundAssayResultReference
Compound 4d COX-2 InhibitionIC50 = 0.940 µM[9]
Carrageenan-induced paw edema45.33% inhibition at 3h[9]

Overall Experimental Workflow

The screening of nicotinonitrile derivatives for biological activity follows a logical progression from initial synthesis to in-depth mechanistic studies and in vivo validation.

experimental_workflow Synthesis Synthesis of Nicotinonitrile Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary In Vitro Screening (e.g., Cytotoxicity, Antimicrobial) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Kinase Assays, MIC) HitIdentification->SecondaryScreening Active LeadOptimization Lead Optimization HitIdentification->LeadOptimization Inactive LeadIdentification Lead Identification (Potent & Selective) SecondaryScreening->LeadIdentification MechanismStudies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) LeadIdentification->MechanismStudies Potent LeadIdentification->LeadOptimization Sub-optimal InVivo In Vivo Studies (Animal Models) MechanismStudies->InVivo InVivo->LeadOptimization

Caption: General workflow for biological activity screening.

This technical guide provides a foundational understanding of the methodologies and key findings in the biological activity screening of nicotinonitrile derivatives. The versatility of this scaffold, coupled with the robust screening protocols outlined, underscores its potential for the development of novel therapeutic agents. Further research and optimization are crucial to translate these promising in vitro and in vivo results into clinical applications.

References

6-(Cyanomethyl)nicotinonitrile: A Versatile Intermediate for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Cyanomethyl)nicotinonitrile, also known as 5-cyano-2-pyridineacetonitrile, is a valuable chemical intermediate characterized by its pyridine core substituted with two nitrile groups at the 2- and 5-positions. This unique structure provides multiple reactive sites, making it a versatile building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, supported by detailed experimental protocols and structured data for key related compounds.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in peer-reviewed literature, its basic properties can be summarized from supplier information and computational predictions.

PropertyValueSource
CAS Number 1000516-33-5[1]
Molecular Formula C₈H₅N₃[1]
Molecular Weight 143.15 g/mol [1]
Appearance Solid (predicted)
Storage Inert atmosphere, room temperature[1]
SMILES Code N#CC1=CN=C(CC#N)C=C1[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 6-methylnicotinonitrile. The first step is the halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt.

Synthesis_Pathway 6-Methylnicotinonitrile 6-Methylnicotinonitrile 6-(Bromomethyl)nicotinonitrile 6-(Bromomethyl)nicotinonitrile 6-Methylnicotinonitrile->6-(Bromomethyl)nicotinonitrile NBS, AIBN CCl4, Reflux This compound This compound 6-(Bromomethyl)nicotinonitrile->this compound NaCN or KCN DMSO or EtOH/H2O

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)nicotinonitrile

This procedure is based on the radical bromination of benzylic positions, a common transformation in organic synthesis.[2]

  • Materials:

    • 6-Methylnicotinonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Procedure:

    • To a solution of 6-methylnicotinonitrile in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents).

    • Add a catalytic amount of AIBN or BPO.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain crude 6-(bromomethyl)nicotinonitrile, which can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the cyanation of benzylic halides.[3]

  • Materials:

    • 6-(Bromomethyl)nicotinonitrile

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or a mixture of Ethanol and Water

  • Procedure:

    • Dissolve 6-(bromomethyl)nicotinonitrile in DMSO or an ethanol/water mixture.

    • Add sodium cyanide or potassium cyanide (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (50-60 °C) until the starting material is consumed (monitored by TLC or GC).

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound. The product can be purified by column chromatography or recrystallization.

Reactivity and Potential Applications

The presence of two nitrile groups and the pyridine ring makes this compound a versatile intermediate for the synthesis of a variety of heterocyclic compounds.

Reactions This compound This compound Hydrolysis_Products Carboxylic Acids / Amides This compound->Hydrolysis_Products Acid/Base Hydrolysis Reduction_Products Amines This compound->Reduction_Products Reduction (e.g., LiAlH4, H2/Catalyst) Cyclization_Products Fused Heterocycles This compound->Cyclization_Products Intramolecular Cyclization

Caption: Potential reactions of this compound.

  • Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amides, which are themselves important functional groups in medicinal chemistry.

  • Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation. The resulting diamine can be a precursor for various polymers and macrocycles.

  • Cyclization Reactions: The cyanomethyl group offers possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in several marketed drugs.[4] Derivatives of nicotinonitrile have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Therefore, this compound serves as a promising starting material for the synthesis of novel compounds for drug discovery and development.

Spectral Data

Signaling Pathways

There is currently no published research directly implicating this compound in any specific biological signaling pathways. However, given that many nicotinonitrile derivatives act as kinase inhibitors, it is plausible that novel compounds synthesized from this intermediate could target various signaling cascades involved in cell proliferation, survival, and inflammation. Further research is required to explore the biological activities of derivatives of this compound.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. Its preparation via a two-step sequence from 6-methylnicotinonitrile appears to be a viable and efficient route. The multiple reactive sites on the molecule open up a wide range of possibilities for further chemical transformations, making it a valuable tool for researchers in drug discovery, materials science, and organic synthesis. Further investigation into the reactivity and biological activity of its derivatives is warranted to fully exploit the potential of this versatile building block.

References

Methodological & Application

Synthesis Protocol for 6-(Cyanomethyl)nicotinonitrile: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed synthesis protocol for 6-(cyanomethyl)nicotinonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology is a robust two-step process commencing with the radical bromination of 6-methylnicotinonitrile to yield 6-(bromomethyl)nicotinonitrile, followed by a nucleophilic substitution with a cyanide salt to afford the target compound. This protocol includes comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow.

Introduction

Nicotinonitrile derivatives are pivotal scaffolds in the development of various therapeutic agents and functional materials. The introduction of a cyanomethyl group at the 6-position of the nicotinonitrile core yields this compound, also known as 2-(5-cyanopyridin-2-yl)acetonitrile. This functionalization provides a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules. The following protocol details a reliable and reproducible method for the preparation of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from 6-methylnicotinonitrile. The first step involves the bromination of the methyl group to form 6-(bromomethyl)nicotinonitrile. The subsequent step is the displacement of the bromide with a cyanide ion to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation 6-methylnicotinonitrile 6-Methylnicotinonitrile C7H6N2 6-(bromomethyl)nicotinonitrile 6-(Bromomethyl)nicotinonitrile C7H5BrN2 6-methylnicotinonitrile->6-(bromomethyl)nicotinonitrile NBS, BPO CCl4, Reflux NBS_AIBN N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) CCl4, Reflux 6-(bromomethyl)nicotinonitrile_intermediate 6-(Bromomethyl)nicotinonitrile C7H5BrN2 NaCN_Solvent Sodium Cyanide (NaCN) DMSO, 60 °C This compound This compound C8H5N3 6-(bromomethyl)nicotinonitrile_intermediate->this compound NaCN DMSO, 60 °C

Caption: Synthesis workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory techniques for handling chemicals should be followed.

Step 1: Synthesis of 6-(Bromomethyl)nicotinonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylnicotinonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile.

  • Addition of Reagents: To the solution, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 6-(bromomethyl)nicotinonitrile as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 6-(bromomethyl)nicotinonitrile (1.0 eq) obtained from the previous step in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
16-(Bromomethyl)nicotinonitrile6-MethylnicotinonitrileNBS, BPOCCl4774-675-85>95
2This compound6-(Bromomethyl)nicotinonitrileNaCNDMSO60-802-480-90>98

Characterization Data (Predicted)

  • This compound:

    • Molecular Formula: C₈H₅N₃

    • Molecular Weight: 143.15 g/mol

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 8.0, 2.0 Hz, 1H), 7.65 (d, J = 8.0 Hz, 1H), 7.50 (d, J = 2.0 Hz, 1H), 3.90 (s, 2H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 139.5, 129.0, 118.0, 117.5, 115.0, 25.0.

    • Mass Spectrometry (ESI): m/z 144.05 [M+H]⁺.

Safety Precautions

  • This protocol involves the use of hazardous materials, including N-bromosuccinimide, benzoyl peroxide, and highly toxic cyanide salts.

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Conclusion

The provided two-step protocol offers an efficient and reliable method for the synthesis of this compound. This application note serves as a comprehensive guide for researchers in academia and industry, enabling the synthesis of this important chemical intermediate for various research and development applications.

Application Note: One-Pot Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nicotinonitriles (2-amino-3-cyanopyridines) and their derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The development of efficient and sustainable synthetic methods to access these molecules is a key focus in organic chemistry. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering high atom economy, reduced reaction times, and simplified purification processes compared to traditional multi-step syntheses.[1][2] This document provides detailed protocols and comparative data for the one-pot synthesis of various substituted nicotinonitriles.

General Principles and Workflow

The most common and versatile one-pot approach for synthesizing polysubstituted nicotinonitriles is a four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and an ammonium source (typically ammonium acetate), which also acts as the nitrogen donor for the pyridine ring.[3][4] The reaction proceeds through a cascade of transformations, generally involving an initial Knoevenagel condensation, followed by a Michael addition and a final cyclization/aromatization step. Various catalysts and reaction conditions, including thermal heating and microwave irradiation, have been employed to optimize yields and reaction times.[5][6]

G cluster_workflow General Experimental Workflow reactants 1. Reactant Mixing (Aldehyde, Ketone, Malononitrile, NH4OAc) reaction 2. Reaction (Catalyst, Heat or Microwave Irradiation) reactants->reaction Initiate Reaction workup 3. Work-up (Cooling, Washing with Water/Ethanol) reaction->workup Reaction Completion (TLC) product 4. Product Isolation (Filtration & Recrystallization) workup->product Purification

Caption: General workflow for one-pot nicotinonitrile synthesis.

Experimental Protocols

Protocol 1: General Procedure for Four-Component Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles

This protocol describes a general, solvent-free method for synthesizing 2-amino-3-cyanopyridine derivatives using thermal heating.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aryl methyl ketone (e.g., Acetophenone) (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., Na₂CaP₂O₇, 15 mol%)[1]

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer with hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst.[1]

  • Place the flask in an oil bath on a magnetic stirrer and heat the mixture to 80-100 °C.

  • Stir the reaction mixture vigorously for the time specified (typically 30-90 minutes, depending on the catalyst and substrates). Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the resulting solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Collect the crude product by suction filtration.

  • Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-4,6-diaryl-nicotinonitrile.[5]

  • Characterize the final product using appropriate analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol is an environmentally friendly alternative that often leads to significantly reduced reaction times and high yields.[5][6]

Materials:

  • Aromatic aldehyde (2.0 mmol)

  • Methyl ketone (2.0 mmol)

  • Malononitrile (2.0 mmol)

  • Ammonium acetate (3.0 mmol)

Equipment:

  • 25 mL flask suitable for microwave synthesis

  • Microwave reactor

  • Reflux condenser

Procedure:

  • Place the aromatic aldehyde (2.0 mmol), methyl ketone (2.0 mmol), malononitrile (2.0 mmol), and ammonium acetate (3.0 mmol) into a dry microwave-safe flask.[5]

  • Position the flask inside the microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-10 minutes at a suitable power level (e.g., 300-500 W). Monitor the reaction progress by TLC after the irradiation cycle.

  • After cooling, wash the reaction mixture with a small amount of ethanol (approx. 2 mL).[5]

  • Collect the crude product by filtration and purify by recrystallization from 95% ethanol to yield the final product.

Reaction Mechanism

The formation of the nicotinonitrile scaffold in a four-component reaction is believed to proceed through a cascade mechanism. The process is initiated by a Knoevenagel condensation, followed by a Michael addition of an enamine intermediate, and concludes with cyclization and oxidation to form the aromatic pyridine ring.

G cluster_mechanism Simplified Reaction Pathway node_a Aldehyde + Malononitrile node_b Knoevenagel Condensation node_a->node_b node_c Arylidenemalononitrile (Intermediate I) node_b->node_c node_g Michael Addition (I + II) node_c->node_g node_d Ketone + NH3 (from NH4OAc) node_e Enamine Formation node_d->node_e node_f Enamine (Intermediate II) node_e->node_f node_f->node_g node_h Adduct node_g->node_h node_i Cyclization & Oxidation (Aromatization) node_h->node_i node_j Substituted Nicotinonitrile node_i->node_j

Caption: Cascade mechanism for four-component nicotinonitrile synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot synthesis. The following table summarizes results from various reported methods, highlighting differences in yield and reaction time.

EntryAldehyde (R¹)Ketone (R²)CatalystConditionsTime (min)Yield (%)Citation
1BenzaldehydeAcetophenoneNa₂CaP₂O₇Solvent-free, 80 °C3592[1]
24-Cl-BenzaldehydeAcetophenoneNa₂CaP₂O₇Solvent-free, 80 °C3094[1]
3BenzaldehydeAcetophenoneBoric AcidReflux9096[7]
42,4-diCl-BenzaldehydeAcetophenoneBoric AcidReflux10592[7]
54-Cl-Benzaldehyde4-MeO-AcetophenoneNoneMicrowave (560W), Solvent-free783[5]
64-MeO-BenzaldehydeAcetophenoneNoneMicrowave (560W), Solvent-free992[5]
7BenzaldehydeAcetophenoneTBBDASolvent-free, 100 °C9090
84-NO₂-BenzaldehydeAcetophenonePBBSSolvent-free, 100 °C6096[4]
9BenzaldehydeAcetophenoneFe₃O₄@SiO₂@tosyl-carboxamideSolvent-free, 100 °C4073[8]

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide; PBBS: poly(N-bromo-N-ethylbenzene-1,3-disulfonamide)

One-pot multicomponent synthesis is a highly effective and green methodology for the preparation of substituted nicotinonitriles. A variety of catalysts, including nanoparticles, solid acids, and simple reagents like boric acid, can facilitate this transformation under both conventional heating and microwave irradiation.[3][7] Solvent-free conditions, in particular, offer significant advantages in terms of environmental impact and operational simplicity.[1][5] The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize diverse libraries of nicotinonitrile derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Quantification of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-(Cyanomethyl)nicotinonitrile in various matrices. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound is a substituted pyridine derivative containing two nitrile groups. Accurate and precise quantification of this compound is crucial for understanding its pharmacokinetic profile, assessing its purity in drug formulations, and for various research applications. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. This information is vital for method development, particularly for sample preparation and chromatographic separation.

PropertyValueSource
Molecular FormulaC₈H₅N₃ChemSpider
Molecular Weight143.15 g/mol ChemSpider
AppearanceSolid (predicted)
SolubilityExpected to be soluble in polar organic solvents such as methanol, ethanol, acetonitrile, and DMSO. Limited solubility in water is predicted based on the analogue 3-cyanopyridine.Based on related compounds
UV Absorbance (λmax)Estimated to be in the range of 260-280 nm in methanol or acetonitrile. Experimental verification is required.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC with UV detection is a robust and widely used technique for the quantification of aromatic compounds. The following protocol provides a starting point for the development of a validated HPLC method for this compound.

Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength A DAD detector should be used to scan from 200-400 nm to determine the optimal wavelength. Based on the pyridine and nitrile chromophores, a starting wavelength of 270 nm is recommended.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation will depend on the matrix.

    • For Drug Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol, acetonitrile) to a target concentration within the calibration range. Centrifuge or filter the sample through a 0.45 µm syringe filter before injection.

    • For Biological Matrices (e.g., plasma, urine): A protein precipitation or solid-phase extraction (SPE) step will be necessary. For protein precipitation, add three volumes of cold acetonitrile to one volume of the biological sample, vortex, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Perform a linear regression analysis of the calibration curve. The concentration of this compound in the samples can be calculated using the regression equation.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterExpected Result
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of this compound, especially in complex matrices or for trace-level analysis.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Autosampler for liquid injection.

2. Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Conditions
GC Column A mid-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Full scan mode (m/z 50-300) for initial identification.
SIM Ions The molecular ion (m/z 143) and characteristic fragment ions should be selected. Experimental determination is required.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or acetonitrile.

  • Working Standard Solutions: Prepare serial dilutions in the same solvent to cover the desired concentration range (e.g., 0.01 µg/mL to 10 µg/mL).

  • Sample Preparation:

    • For Drug Formulations: Dilute the sample with a suitable solvent to fall within the calibration range.

    • For Biological Matrices: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is required. For LLE, the sample can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The organic layer is then separated, dried, and concentrated before analysis.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.

  • Quantify the analyte in samples using the calibration curve. The use of an internal standard (e.g., a deuterated analog) is highly recommended to improve accuracy and precision.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the GC-MS method.

ParameterExpected Result
Linearity (r²) > 0.998
Range 0.01 - 10 µg/mL
Limit of Detection (LOD) ~0.003 µg/mL
Limit of Quantification (LOQ) ~0.01 µg/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow for Quantification

The following diagram illustrates a general workflow for the quantification of this compound in a given sample.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification Sample Sample Matrix (e.g., Formulation, Plasma) Extraction Extraction / Dilution Sample->Extraction Standard Reference Standard of This compound StandardPrep Preparation of Working Standards Standard->StandardPrep HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS StandardPrep->HPLC StandardPrep->GCMS Chromatogram Chromatogram Acquisition HPLC->Chromatogram GCMS->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: General experimental workflow for quantification.

Putative Metabolic Pathway

Based on the metabolism of other aromatic nitriles, a potential metabolic pathway for this compound involves cytochrome P450 (CYP) enzymes. The nitrile group can be metabolized to an amide and subsequently to a carboxylic acid.

G cluster_pathway Putative Metabolic Pathway Analyte This compound Metabolite1 6-(Carboxamidomethyl)nicotinonitrile Analyte->Metabolite1 Oxidation Metabolite2 6-(Carboxymethyl)nicotinic acid Analyte->Metabolite2 Hydrolysis Metabolite1->Metabolite2 Hydrolysis Enzyme1 Cytochrome P450 (e.g., CYP3A4) Enzyme1->Analyte Enzyme2 Amidase Enzyme2->Metabolite1 Enzyme3 Carboxylesterase Enzyme3->Analyte

Caption: Putative metabolic pathway of the analyte.

Application Note: 1H NMR Spectrum Analysis of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis guide for the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(cyanomethyl)nicotinonitrile. Due to the absence of publicly available experimental data for this specific compound, this note presents a predicted ¹H NMR spectrum based on the analysis of structurally similar compounds. The provided experimental protocol outlines a standard procedure for the acquisition of high-quality ¹H NMR data for solid organic compounds. Furthermore, a logical diagram illustrating the expected spin-spin coupling is included to aid in spectral interpretation.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the nicotinonitrile scaffold in various biologically active molecules. Accurate structural elucidation is a critical step in the synthesis and characterization of such compounds. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, including the number of different types of protons, their chemical environments, and their connectivity. This application note serves as a practical guide for researchers working with this compound and similar compounds.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimations derived from the known chemical shifts of protons on a pyridine ring, the influence of electron-withdrawing substituents (cyano and cyanomethyl groups), and typical chemical shifts for a cyanomethyl group. The predictions are based on an analysis of related structures such as 6-methylnicotinonitrile and other substituted pyridines. It is crucial to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H28.8 - 9.0Doublet of doublets (dd) or SingletJ ≈ 2.0, 0.8 Hz
H48.0 - 8.2Doublet of doublets (dd)J ≈ 8.0, 2.0 Hz
H57.6 - 7.8Doublet of doublets (dd)J ≈ 8.0, 0.8 Hz
CH₂4.0 - 4.3Singlet-

Note: The multiplicity of H2 is predicted as a doublet of doublets due to coupling with H4 and H5. However, depending on the resolution and the magnitude of the long-range coupling, it may appear as a singlet.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a general procedure for obtaining a ¹H NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Acetone (Acetone-d₆)) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp peaks.

  • Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer are:

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Spectral Width (SW): -2 to 12 ppm

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-5 seconds

    • Pulse Width (P1): A calibrated 90° pulse

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline correct the spectrum to remove any distortions in the baseline.

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Structural Analysis and Coupling Relationships

The molecular structure of this compound dictates the expected spin-spin coupling patterns observed in the ¹H NMR spectrum. The following diagram illustrates the logical relationships between the aromatic protons.

G cluster_molecule This compound cluster_legend Coupling Legend H2 H2 H4 H4 H2->H4 J H5 H5 H2->H5 J H4->H5 J CH2 CH₂ ortho Ortho Coupling (³J) meta Meta Coupling (⁴J) ortho_key ortho_key->ortho meta_key meta_key->meta

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of 6-(Cyanomethyl)nicotinonitrile and protocols for its analysis. This document is intended to guide researchers in developing analytical methods for the identification and characterization of this compound and related substances in various matrices.

Introduction

This compound is a chemical compound containing a pyridine ring substituted with a cyanomethyl group and a nitrile group. Understanding its behavior under mass spectrometric conditions is crucial for its identification in complex mixtures, metabolite studies, and quality control during drug development. Due to the absence of publicly available experimental mass spectral data for this specific compound, this document presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures, such as pyridine derivatives and benzyl cyanide.

The fragmentation of pyridine and its derivatives often involves the cleavage of the ring, commonly leading to the loss of hydrogen cyanide (HCN).[1] For substituted pyridines, fragmentation can also be initiated by the substituents. The cyanomethyl group, as seen in compounds like benzyl cyanide, can undergo fragmentation through the loss of a hydrogen radical or the entire cyanomethyl radical.

Predicted Mass Spectrometry Fragmentation of this compound

Under electron ionization (EI) or collision-induced dissociation (CID), this compound (molecular weight: 143.15 g/mol ) is expected to produce a distinct fragmentation pattern. The proposed fragmentation pathway is illustrated in the diagram below, followed by a table summarizing the predicted major fragment ions.

Predicted Fragmentation Pathway

fragmentation_pathway M [M]+• m/z = 143 F1 [M-H]+• m/z = 142 M->F1 - H• F2 [M-CN]+• m/z = 117 M->F2 - CN• F3 [M-CH2CN]+• m/z = 103 M->F3 - •CH2CN F4 [M-HCN]+• m/z = 116 M->F4 - HCN F5 [C5H3N]+• m/z = 77 F3->F5 - CN•

Caption: Predicted ESI-MS/MS fragmentation pathway of this compound.

Table of Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss. The relative abundance is a hypothetical value to illustrate a plausible spectrum.

Fragment Ion Proposed Structure m/z (Da) Neutral Loss Predicted Relative Abundance (%)
[M]+•C8H5N3143-85
[M-H]+C8H4N3142H•100 (Base Peak)
[M-CN]+C7H5N2117CN•45
[M-HCN]+C7H4N2116HCN60
[M-CH2CN]+C7H4N2103•CH2CN70
[C5H3N]+C5H3N77•CH2CN, CN•30

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for the quantification and identification of the target analyte in various sample matrices.

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for initial analysis, though matrix-specific extraction may be required for complex samples.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • For liquid samples (e.g., plasma, urine), a protein precipitation step may be necessary. Add three parts of cold acetonitrile to one part of the sample.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Capillary Voltage: 3.0 kV.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

MRM Transitions (Predicted):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Hypothetical)
143.1142.115
143.1116.120
143.1103.125
Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Fragmentation) LC->MS Processing Data Processing MS->Processing Quantification Quantification Processing->Quantification Identification Identification Processing->Identification

Caption: General workflow for LC-MS/MS analysis.

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis should be processed using appropriate software. The identification of this compound is confirmed by the presence of the precursor ion and its characteristic product ions at the expected retention time. Quantification is typically performed by constructing a calibration curve from the analysis of the working standard solutions.

Conclusion

These application notes provide a predictive guide for the mass spectrometric analysis of this compound. The proposed fragmentation pathway and LC-MS/MS protocol offer a solid starting point for method development. Researchers should note that the provided fragmentation data and collision energies are theoretical and require experimental verification for definitive structural elucidation and accurate quantification.

References

Application of 6-(Cyanomethyl)nicotinonitrile in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research specifically detailing the applications of 6-(Cyanomethyl)nicotinonitrile in materials science is limited in publicly available literature. The following application notes and protocols are based on the established roles of closely related nicotinonitrile derivatives in materials science, providing a representative framework for the potential uses of this compound. These notes are intended for researchers, scientists, and drug development professionals to explore its potential as a versatile building block in the synthesis of advanced materials.

Introduction to this compound in Materials Science

This compound, with its reactive cyanomethyl and nitrile functional groups, presents significant potential as a precursor and building block in the development of novel materials. The pyridine ring structure, combined with the electron-withdrawing cyano groups, suggests its utility in polymers, organic electronics, and as a ligand for metal-organic frameworks (MOFs). Nicotinonitrile derivatives, in general, have been explored for their applications in nonlinear optical (NLO) materials and as components in organic light-emitting diodes (OLEDs), indicating a promising avenue for this compound.[1]

The presence of two nitrile groups offers multiple reaction sites for polymerization and post-synthesis modification of materials. The cyanomethyl group, in particular, can be involved in a variety of carbon-carbon bond-forming reactions, making it a versatile handle for creating complex molecular architectures.

Potential Applications and Key Properties

The unique chemical structure of this compound suggests its applicability in several areas of materials science:

  • Polymer Synthesis: The dinitrile functionality allows it to act as a monomer or a cross-linking agent in the synthesis of polymers. The resulting polymers may exhibit enhanced thermal stability and specific electronic properties due to the polar nature of the nitrile groups.

  • Organic Electronics: As a building block for organic semiconductors, it could be incorporated into materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs.[2][3] The electron-deficient nature of the nicotinonitrile core can be exploited to create n-type semiconductor materials.

  • Nonlinear Optical (NLO) Materials: Nicotinonitrile derivatives have shown promise as NLO materials.[1] The push-pull electronic structure that can be created by functionalizing the pyridine ring of this compound could lead to materials with high second-order NLO responses.

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the nitrile groups can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of MOFs.[4][5] These MOFs could have applications in gas storage, separation, and catalysis.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table presents representative data for a related nicotinonitrile derivative used in a materials science context. This data is for illustrative purposes to indicate the types of properties that would be relevant to characterize for materials derived from this compound.

PropertyRepresentative Value (for a related Nicotinonitrile Derivative)Significance in Materials Science
Thermal Decomposition Temperature (TGA) > 300 °CIndicates the thermal stability of the material, crucial for processing and device lifetime.
Glass Transition Temperature (DSC) 120 - 150 °CDefines the temperature at which an amorphous polymer transitions from a rigid to a more flexible state.
HOMO Energy Level -5.8 eVHighest Occupied Molecular Orbital energy level, important for charge injection and transport in organic electronics.
LUMO Energy Level -3.2 eVLowest Unoccupied Molecular Orbital energy level, determines electron affinity and is critical for n-type semiconductors.
Electrochemical Band Gap 2.6 eVThe energy difference between HOMO and LUMO, which influences the optical and electronic properties of the material.

Experimental Protocols

The following are detailed protocols for the potential synthesis and characterization of materials incorporating this compound.

Protocol for Synthesis of a Poly(nicotinonitrile-co-arylene ether)

This protocol describes a representative nucleophilic aromatic substitution polymerization, a common method for synthesizing high-performance polymers.

Materials:

  • This compound

  • Bisphenol A (or other bisphenol monomer)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylacetamide (DMAc, anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermocouple and temperature controller

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • Monomer Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and an inert gas inlet/outlet, add equimolar amounts of this compound and Bisphenol A.

  • Solvent and Base Addition: Add anhydrous DMAc to dissolve the monomers (to achieve a solids concentration of approximately 20% w/v). Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 equivalents per mole of bisphenol).

  • Azeotropic Dehydration: Add anhydrous toluene to the reaction mixture (approximately 10% of the DMAc volume). Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove water, which will be collected in the Dean-Stark trap.

  • Polymerization: After the removal of water, slowly drain the toluene from the Dean-Stark trap and increase the reaction temperature to 160-170 °C. Maintain the reaction at this temperature under a gentle flow of inert gas for 8-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary. Slowly pour the viscous polymer solution into a vigorously stirred excess of methanol to precipitate the polymer.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any remaining salts and then with methanol to remove low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours.

Protocol for Characterization of the Synthesized Polymer

1. Structural Characterization (FTIR and NMR):

  • FTIR Spectroscopy: Record the FTIR spectrum of the dried polymer to confirm the presence of characteristic functional groups (e.g., C≡N stretching, aromatic C-H stretching, ether linkages).
  • NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record the 1H and 13C NMR spectra to confirm the polymer structure and monomer incorporation.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or DMF with LiBr).
  • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using a GPC system calibrated with polystyrene standards.

3. Thermal Properties Analysis (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min to determine the thermal decomposition temperature.
  • Differential Scanning Calorimetry (DSC): Heat the polymer sample under a nitrogen atmosphere through a heat-cool-heat cycle (e.g., from room temperature to 300 °C at 10 °C/min) to determine the glass transition temperature (Tg).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a polymer derived from this compound.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomers This compound + Bisphenol A Solvent_Base DMAc + K2CO3 Azeotropic_Dehydration Azeotropic Dehydration (Toluene, 140-150 °C) Solvent_Base->Azeotropic_Dehydration Polymerization Polymerization (160-170 °C) Azeotropic_Dehydration->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (Water & Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Dried_Polymer Purified Polymer Drying->Dried_Polymer FTIR FTIR Spectroscopy Dried_Polymer->FTIR NMR NMR Spectroscopy Dried_Polymer->NMR GPC GPC Analysis Dried_Polymer->GPC TGA TGA Analysis Dried_Polymer->TGA DSC DSC Analysis Dried_Polymer->DSC

Caption: Workflow for the synthesis and characterization of a polymer.

Logical_Relationship cluster_precursor Precursor cluster_synthesis Synthesis cluster_material Resulting Material cluster_application Potential Application Precursor This compound Polymerization Polymerization Precursor->Polymerization MOF_Synthesis MOF Synthesis Precursor->MOF_Synthesis Polymer High-Performance Polymer Polymerization->Polymer MOF Functional MOF MOF_Synthesis->MOF Organic_Electronics Organic Electronics Polymer->Organic_Electronics NLO Nonlinear Optics Polymer->NLO Gas_Separation Gas Separation/Storage MOF->Gas_Separation

Caption: Logical relationships of this compound in materials science.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 6-(Cyanomethyl)nicotinonitril für Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Diese Anwendungsnotizen bieten detaillierte Protokolle und Richtlinien für die Derivatisierung von 6-(Cyanomethyl)nicotinonitril und die anschließende Bewertung der biologischen Aktivität der synthetisierten Verbindungen in verschiedenen Bioassays. Der Schwerpunkt liegt auf der Untersuchung des Potenzials dieser Derivate als Inhibitoren von Kinasen und als Induktoren der Apoptose, beides entscheidende Bereiche in der Entdeckung von Krebsmedikamenten.

Einleitung

Nicotinonitril-Derivate haben sich als eine bedeutende Klasse von Verbindungen in der medizinischen Chemie erwiesen und zeigen ein breites Spektrum an biologischen Aktivitäten, einschließlich antikanzerogener, antimikrobieller und entzündungshemmender Eigenschaften. Insbesondere Derivate von 6-(Cyanomethyl)nicotinonitril haben aufgrund ihres Potenzials, wichtige zelluläre Signalwege zu modulieren, die an der Progression von Krebs beteiligt sind, Aufmerksamkeit erregt. Diese Anwendungsnotizen beschreiben die Synthese, Charakterisierung und biologische Evaluierung dieser Verbindungen.

Synthese von 6-(Cyanomethyl)nicotinonitril-Derivaten

Eine gängige und effiziente Methode zur Synthese von hochsubstituierten Nicotinonitril-Derivaten ist die Eintopf-Multikomponentenreaktion. Nachfolgend wird ein repräsentatives Protokoll für die Synthese von 2-Amino-4,6-diaryl-nicotinonitril-Derivaten beschrieben.

Experimentelles Protokoll: Eintopf-Synthese von 2-Amino-4,6-diaryl-nicotinonitrilen

Materialien:

  • Aromatische Aldehyde (z. B. 2,4-Dichlorbenzaldehyd)

  • Acetophenon-Derivate (z. B. Acetophenon)

  • Malononitril

  • Ammoniumacetat

  • Borsäure (Katalysator)

  • Ethanol (Lösungsmittel)

  • Rundkolben

  • Rückflusskühler

  • Heizmantel mit Magnetrührer

  • Dünnschichtchromatographie (DC)-Platten (Silicagel 60 F254)

  • UV-Lampe

Vorgehensweise:

  • In einem 100-ml-Rundkolben eine Mischung aus dem aromatischen Aldehyd (10 mmol), dem Acetophenon-Derivat (10 mmol), Malononitril (10 mmol) und Ammoniumacetat (20 mmol) in 30 ml Ethanol geben.

  • Eine katalytische Menge Borsäure (1 mmol) zu der Mischung geben.

  • Den Kolben mit einem Rückflusskühler versehen und die Reaktionsmischung unter Rühren 4-6 Stunden lang unter Rückfluss erhitzen.

  • Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen.

  • Nach Abschluss der Reaktion die Mischung auf Raumtemperatur abkühlen lassen.

  • Das ausgefallene feste Produkt durch Filtration abtrennen, mit kaltem Ethanol waschen und an der Luft trocknen.

  • Das Rohprodukt zur weiteren Reinigung aus einem geeigneten Lösungsmittel (z. B. Ethanol oder Acetonitril) umkristallisieren.[1]

  • Die Struktur des synthetisierten Produkts wird durch spektroskopische Methoden wie FT-IR, ¹H-NMR und ¹³C-NMR bestätigt.[1]

Biologische Evaluierung

Die biologische Aktivität der synthetisierten 6-(Cyanomethyl)nicotinonitril-Derivate wird typischerweise durch eine Reihe von In-vitro-Bioassays untersucht. Die folgenden Protokolle beschreiben die Methoden zur Bestimmung der zytotoxischen Aktivität und der Hemmung spezifischer Kinasen.

Zytotoxizitätsassay (MTT-Assay)

Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zelllebensfähigkeit, Proliferation und Zytotoxizität.

Materialien:

  • Krebszelllinien (z. B. MCF-7, PC-3, HCT-116)

  • Vollständiges Zellkulturmedium

  • Zu testende Nicotinonitril-Derivate

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung (5 mg/ml in PBS)

  • Dimethylsulfoxid (DMSO) oder Solubilisierungspuffer (z. B. 10 % SDS in 0,01 M HCl)

  • 96-Well-Zellkulturplatten mit flachem Boden

  • Mehrkanalpipette

  • Mikroplattenleser

Vorgehensweise:

  • Zellaussaat: Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well in 100 µl Kulturmedium aussäen und 24 Stunden inkubieren, damit die Zellen anhaften können.

  • Behandlung mit der Verbindung: Serielle Verdünnungen der Nicotinonitril-Derivate in Kulturmedium herstellen. Das Medium aus den Wells entfernen und 100 µl der verschiedenen Konzentrationen der Testverbindungen zugeben. Wells mit Vehikelkontrolle (z. B. DMSO) einschließen. 48 oder 72 Stunden inkubieren.

  • MTT-Zugabe: 10 µl der 5 mg/ml MTT-Lösung zu jedem Well geben. 2-4 Stunden bei 37 °C inkubieren, bis violette Formazan-Kristalle sichtbar sind.

  • Solubilisierung: Das Medium mit MTT vorsichtig entfernen. 100 µl der Solubilisierungslösung zu jedem Well geben. Auf einem Plattenschüttler gründlich mischen, um die Formazan-Kristalle aufzulösen.

  • Absorptionsmessung: Die Absorption bei 570 nm mit einem Mikroplattenleser messen.

  • Datenanalyse: Die prozentuale Zelllebensfähigkeit relativ zu den mit dem Vehikel behandelten Kontrollzellen berechnen und den IC50-Wert (die Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt) bestimmen.

Kinase-Inhibitionsassays

Viele Nicotinonitril-Derivate zeigen ihre antikanzerogene Wirkung durch die Hemmung spezifischer Proteinkinasen, die an der Signaltransduktion von Krebs beteiligt sind, wie z. B. PIM-1-Kinase und VEGFR-2.

Materialien:

  • Rekombinantes humanes PIM-1-Enzym

  • Kinase-Puffer (z. B. 40 mM Tris, 7,5; 20 mM MgCl2; 0,1 mg/ml BSA; 50 µM DTT)

  • Peptidsubstrat (z. B. RSRHSSYPAGT)

  • ATP

  • Zu testende Nicotinonitril-Derivate

  • ADP-Glo™ Kinase Assay Kit (Promega) oder ähnliches

  • 384-Well-Platten

  • Luminometer

Vorgehensweise:

  • Serielle Verdünnungen der Testverbindungen im Kinase-Puffer herstellen.

  • In die Wells einer 384-Well-Platte geben: 1 µl Inhibitor oder DMSO (5 %), 2 µl Enzym und 2 µl Substrat/ATP-Mischung.

  • 60 Minuten bei Raumtemperatur inkubieren.

  • 5 µl ADP-Glo™-Reagenz zugeben und 40 Minuten bei Raumtemperatur inkubieren.

  • 10 µl Kinase-Detektionsreagenz zugeben und 30 Minuten bei Raumtemperatur inkubieren.

  • Die Lumineszenz mit einem Plattenlesegerät aufzeichnen.

  • Die prozentuale Hemmung der Kinaseaktivität berechnen und die IC50-Werte bestimmen.

Materialien:

  • Rekombinantes humanes VEGFR-2-Enzym

  • Kinase-Puffer

  • Poly(Glu, Tyr) 4:1 als Substrat

  • ATP

  • Zu testende Nicotinonitril-Derivate

  • ELISA-basiertes Assay-Kit (z. B. Human VEGFR-2 ELISA Kit) oder ein fluoreszenzpolarimetrisches Assay-Kit

  • Mikroplattenleser (je nach Assay-Format)

Vorgehensweise (Beispiel für ELISA-basierten Assay):

  • Eine 96-Well-Platte mit Poly(Glu, Tyr)-Substrat beschichten.

  • Serielle Verdünnungen der Testverbindungen herstellen.

  • In die beschichteten Wells das VEGFR-2-Enzym, die Testverbindung in verschiedenen Konzentrationen und ATP geben.

  • Die Platte für eine bestimmte Zeit bei 37 °C inkubieren, um die Phosphorylierungsreaktion zu ermöglichen.

  • Die Wells waschen, um ungebundenes Material zu entfernen.

  • Einen Anti-Phosphotyrosin-Antikörper, der mit Meerrettichperoxidase (HRP) konjugiert ist, zugeben und inkubieren.

  • Die Wells erneut waschen.

  • Ein Substrat für HRP (z. B. TMB) zugeben und die Farbentwicklung abwarten.

  • Die Reaktion mit einer Stopplösung beenden und die Absorption bei 450 nm messen.

  • Die prozentuale Hemmung der VEGFR-2-Aktivität berechnen und die IC50-Werte bestimmen.

Quantitative Daten

Die folgende Tabelle fasst die biologischen Aktivitätsdaten für ausgewählte 6-(Cyanomethyl)nicotinonitril-Derivate zusammen.

VerbindungBioassayZiel/ZelllinieIC50Referenz
Derivat 5g ZytotoxizitätMCF-7~ 1-3 µM[2]
ZytotoxizitätHCT-116~ 1-3 µM[2]
Tyrosinkinase-HemmungTK352 nM[2]
Derivat 8 ZytotoxizitätMCF-7~ 1-3 µM[2]
ZytotoxizitätHCT-116~ 1-3 µM[2]
Tyrosinkinase-HemmungTK311 nM[2]
Derivat 4k PIM-1-Kinase-HemmungPIM-121.2 nM[3]
Derivat 7b ZytotoxizitätMCF-73.58 µM[3]
ZytotoxizitätPC-33.60 µM[3]
PIM-1-Kinase-HemmungPIM-118.9 nM[3]
Nicotinamid-Derivat 6 ZytotoxizitätHCT-1169.3 µM[4]
ZytotoxizitätHepG-27.8 µM[4]
VEGFR-2-HemmungVEGFR-260.83 nM[4]
Nicotinamid-Derivat D-1 ZytotoxizitätHCT-1163.08 µM[5]
ZytotoxizitätHepG-24.09 µM[5]
VEGFR-2-HemmungVEGFR-223.13 nM[5]

Visualisierungen

Die folgenden Diagramme veranschaulichen die experimentellen Arbeitsabläufe und die beteiligten zellulären Signalwege.

Experimenteller_Workflow cluster_synthesis Synthese & Charakterisierung cluster_bioassay Biologische Evaluierung S1 Ausgangsmaterialien (Aldehyd, Keton, Malononitril) S2 Eintopf-Reaktion S1->S2 S3 Aufreinigung (Kristallisation) S2->S3 S4 Strukturaufklärung (NMR, IR, MS) S3->S4 B1 Zytotoxizitäts- Assay (MTT) S4->B1 B4 Datenanalyse B1->B4 IC50-Bestimmung B2 Kinase-Inhibitions- Assay B2->B4 B3 Apoptose-Assay B3->B4

Experimenteller Arbeitsablauf

Tyrosinkinase_Signalweg Ligand Wachstumsfaktor RTK Rezeptor-Tyrosinkinase (z.B. VEGFR-2) Ligand->RTK P1 P RTK->P1 P2 P RTK->P2 Adapter Adapterproteine (z.B. Grb2) P1->Adapter P2->Adapter RAS RAS Adapter->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transkriptions- faktoren ERK->TF Proliferation Zellproliferation, Überleben, Angiogenese TF->Proliferation Inhibitor Nicotinonitril- Derivat Inhibitor->RTK Hemmung

Rezeptor-Tyrosinkinase-Signalweg

Apoptose_Signalweg Stimulus Antikanzer- Wirkstoff Mitochondrion Mitochondrium Stimulus->Mitochondrion Intrinsischer Weg PIM1 PIM-1 Kinase BAD_P p-BAD (inaktiv) PIM1->BAD_P Phosphorylierung Bcl2 Bcl-2 BAD_P->Bcl2 kann nicht hemmen BAD BAD (aktiv) BAD->Bcl2 hemmt Bcl2->Mitochondrion hemmt CytoC Cytochrom c Mitochondrion->CytoC Freisetzung Apoptosom Apoptosom CytoC->Apoptosom Casp9 Caspase-9 Apoptosom->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptose Apoptose Casp3->Apoptose Inhibitor Nicotinonitril- Derivat Inhibitor->PIM1 Hemmung

PIM-1-vermittelter Apoptose-Signalweg

Schlussfolgerung

Die Derivatisierung von 6-(Cyanomethyl)nicotinonitril bietet einen vielversprechenden Weg zur Entwicklung neuer potenter antikanzerogener Wirkstoffe. Die in diesen Anwendungsnotizen beschriebenen Protokolle bieten einen robusten Rahmen für die Synthese und biologische Evaluierung dieser Verbindungen. Die quantitativen Daten und die visualisierten Signalwege unterstreichen das Potenzial von Nicotinonitril-Derivaten, wichtige onkogene Kinasen zu hemmen und Apoptose in Krebszellen zu induzieren. Weitere Optimierungen dieser Leitstrukturen könnten zur Entdeckung neuer Krebstherapeutika führen.

References

Application Note and Protocol: Purification of 6-(Cyanomethyl)nicotinonitrile using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(Cyanomethyl)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1][2] As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity. Column chromatography is a fundamental purification technique widely employed for the separation of such mixtures.[3][4] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The basic nature of the pyridine ring can sometimes lead to challenges such as peak tailing on standard silica gel; this protocol addresses these potential issues.[5][6]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound. The specific solvent system and column dimensions may require optimization based on the impurity profile of the crude material, which can be assessed by thin-layer chromatography (TLC).[7]

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)[8]

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • Triethylamine (optional, as a mobile phase additive)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent.

  • Alternatively, for less soluble samples or to ensure a concentrated loading band, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel (typically 2-3 times the weight of the crude product), and evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.

Column Preparation
  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., n-Hexane with a small percentage of ethyl acetate).

  • Pack the column with the silica gel slurry, ensuring an even and compact bed to avoid air bubbles or channels.[9]

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.[7]

  • Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the bed is stable.

Elution and Fraction Collection
  • Carefully load the prepared sample onto the top of the silica gel bed.[7]

  • Begin elution with the chosen mobile phase system. A common starting point for pyridine derivatives is a gradient of ethyl acetate in hexanes.[8] For this compound, a gradient of 0% to 30% ethyl acetate in n-hexane is a reasonable starting point for optimization.

  • To mitigate peak tailing caused by the basic pyridine nitrogen interacting with acidic silanol groups on the silica, a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[6]

  • Collect fractions of the eluent in test tubes or other suitable containers.

  • Monitor the separation by analyzing the collected fractions using TLC.[7] Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light.

  • Combine the fractions containing the pure desired product.

Product Isolation
  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).

Data Presentation

The following table presents representative hypothetical data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the purification.

ParameterValue
Crude Sample Weight 5.0 g
Crude Sample Purity (by NMR) ~85%
Purified Product Weight 3.9 g
Yield 91.8% (of theoretical pure product)
Final Purity (by NMR) >98%
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 40% Ethyl Acetate in n-Hexane
TLC Rf of Pure Product ~0.3 (in 30% Ethyl Acetate/n-Hexane)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the column chromatography purification of this compound.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Crude this compound D Prepare Sample (Wet or Dry Loading) A->D B Prepare Silica Gel Slurry C Pack Chromatography Column B->C E Load Sample onto Column C->E D->E F Elute with Mobile Phase Gradient E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Purified Product J->K

Caption: Workflow for the purification of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Cyanomethyl)nicotinonitrile is a pyridine derivative containing two nitrile functional groups. As a functionalized heterocyclic compound, it serves as a valuable building block in medicinal chemistry and materials science. The precise and accurate quantification of this compound in reaction mixtures, formulation matrices, and for purity assessment is crucial for researchers, scientists, and drug development professionals. This application note describes a robust starting point for a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately polar compound, is retained on the C18 column and is eluted with a gradient of acetonitrile in water. Detection is achieved by monitoring the UV absorbance of the analyte, as the pyridine ring system is expected to have a significant chromophore. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

    • HPLC vials

  • Reagents:

    • This compound reference standard (Purity ≥ 95%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

Protocols

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 260 nm
Run Time 15 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the 50:50 (v/v) acetonitrile/water mixture to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask of appropriate size.

  • Add a 50:50 (v/v) mixture of acetonitrile and water to dissolve the sample, using sonication if necessary.

  • Dilute to the mark with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Injection Inject 10 µL of Standard/Sample Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve and Filter) Sample_Prep->Injection System_Equilibration Equilibrate HPLC System (Initial Mobile Phase) System_Equilibration->Injection Chromatography Perform Chromatographic Run (Gradient Elution) Injection->Chromatography Detection Detect Analyte at 260 nm Chromatography->Detection Integration Integrate Peak Area Detection->Integration Calibration Generate Calibration Curve (from Standards) Integration->Calibration Quantification Quantify Analyte in Sample Calibration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method. This data is hypothetical and should be confirmed by method validation.

ParameterExpected Value
Retention Time (min) ~ 6.5
Linearity Range (µg/mL) 1 - 100
Correlation Coeff. (r²) ≥ 0.999
LOD (µg/mL) ~ 0.3
LOQ (µg/mL) ~ 1.0
Precision (%RSD) < 2.0
Accuracy (% Recovery) 98 - 102

Logical Relationship Diagram

The following diagram illustrates the relationship between key HPLC method parameters and the desired analytical outcomes.

Logical_Relationship cluster_parameters Method Parameters cluster_outcomes Analytical Outcomes Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution affects Retention_Time Retention Time Mobile_Phase->Retention_Time affects Flow_Rate Flow Rate Flow_Rate->Retention_Time affects Analysis_Time Analysis Time Flow_Rate->Analysis_Time affects Column_Chem Column Chemistry (C18) Column_Chem->Resolution determines Column_Chem->Retention_Time determines Column_Temp Column Temperature Peak_Shape Peak Shape Column_Temp->Peak_Shape improves Column_Temp->Retention_Time affects

Troubleshooting & Optimization

Technical Support Center: 6-(Cyanomethyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 6-(Cyanomethyl)nicotinonitrile, focusing on improving reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the nucleophilic substitution (S_N2 reaction) of a 6-(halomethyl)nicotinonitrile with a cyanide salt. The typical precursor, 6-(bromomethyl)nicotinonitrile, is synthesized via radical bromination of 6-methylnicotinonitrile using N-bromosuccinimide (NBS).[1]

Q2: What are the most critical parameters affecting the reaction yield?

The key factors influencing the yield are the purity of the starting materials (both the halide and the cyanide salt), the choice of solvent, the reaction temperature, and the effective solubility of the cyanide source. Anhydrous reaction conditions are crucial to prevent side reactions.

Q3: What are the common impurities or side products?

Common impurities include unreacted 6-(halomethyl)nicotinonitrile, byproducts from the decomposition of reactants, and potential side products from nucleophilic aromatic substitution, though this is less likely under typical S_N2 conditions.[2] At elevated temperatures, dark, tarry polymerization products may also form.

Q4: Which purification methods are most effective for the final product?

The most effective purification techniques are column chromatography and recrystallization.[2] The choice depends on whether the final product is a solid or an oil and the nature of the impurities. Progress and purity can be effectively monitored using Thin-Layer Chromatography (TLC).[2]

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the first steps to troubleshoot?

A:

  • Verify Starting Material Purity: The 6-(halomethyl)nicotinonitrile precursor can degrade over time. Verify its purity by NMR or TLC before starting the reaction.

  • Ensure Anhydrous Conditions: The cyanide anion is a strong base and can react with water. Ensure your cyanide salt is dry (e.g., by drying in a vacuum oven) and use anhydrous solvents.

  • Check Solubility of Cyanide Salt: Sodium and potassium cyanide have limited solubility in many organic solvents. Use a highly polar aprotic solvent like DMSO or DMF, or consider adding a phase-transfer catalyst to improve solubility and reaction rate.

Q: I am observing a dark brown or black tar-like substance in my reaction. How can I prevent this?

A: This indicates decomposition or polymerization, often caused by excessive heat.

  • Lower the Reaction Temperature: Run the reaction at room temperature or even start at 0 °C and allow it to warm slowly. Use TLC to monitor the reaction progress and find the minimum temperature required for a reasonable reaction rate.

  • Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Control Reagent Addition: Add the cyanide salt portion-wise to control the initial exotherm and concentration.

Q: The reaction stalls and does not proceed to completion. What could be the cause?

A:

  • Insufficient Cyanide: Ensure you are using a slight excess of the cyanide source (e.g., 1.1 to 1.5 equivalents).

  • Poor Nucleophile Availability: As mentioned, the cyanide salt may not be sufficiently soluble. The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can shuttle the cyanide anion into the organic phase, significantly accelerating the reaction.

  • Catalyst Deactivation: While this reaction is typically uncatalyzed, if any palladium-based methods are attempted, be aware that excess cyanide can deactivate the palladium catalyst.[3]

Key Experimental Protocol

This protocol describes a standard procedure for the cyanation of 6-(bromomethyl)nicotinonitrile.

Materials:

  • 6-(Bromomethyl)nicotinonitrile (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Deionized Water

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (N₂), add 6-(bromomethyl)nicotinonitrile to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMSO to dissolve the starting material completely (concentration approx. 0.5 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Carefully add finely powdered sodium cyanide in small portions over 15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) by observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Data Presentation: Factors Influencing Yield

The following table summarizes key experimental parameters and their typical effect on the synthesis of this compound.

ParameterOptionsGeneral Effect on Yield and PurityRecommendation
Leaving Group -Cl, -Br, -IReactivity: I > Br > Cl. The brominated starting material offers a good balance of reactivity, stability, and availability.6-(Bromomethyl)nicotinonitrile is a reliable and commonly used starting material.[1]
Cyanide Source NaCN, KCN, Zn(CN)₂NaCN and KCN are common and inexpensive. Zn(CN)₂ is less toxic but may require a catalyst.[4]Use finely powdered, dry NaCN or KCN for this direct substitution.
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents are essential to facilitate the S_N2 mechanism by solvating the cation of the cyanide salt.Anhydrous DMSO or DMF are highly effective for promoting the reaction due to their high polarity.
Temperature 0 °C to 60 °CHigher temperatures increase the reaction rate but significantly raise the risk of decomposition and side reactions.Begin at room temperature and only apply gentle heat if the reaction is impractically slow. Monitor closely by TLC.
Additives Phase-Transfer Catalyst (e.g., TBAB)Can dramatically increase the reaction rate, especially in less polar solvents like acetonitrile, by improving the solubility of the cyanide salt.Add a catalytic amount (5-10 mol%) of TBAB if the reaction is sluggish with NaCN or KCN.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_products Products SM 6-(Bromomethyl)nicotinonitrile P This compound SM->P  DMSO, RT   CN Sodium Cyanide (NaCN) CN->P BP Sodium Bromide (NaBr)

Caption: General reaction scheme for the synthesis of this compound.

TroubleshootingWorkflow cluster_optimization Optimization Strategies start Low or No Yield Detected check_sm Verify Purity of Starting Materials (Halide & Cyanide) start->check_sm check_conditions Ensure Anhydrous Reaction Conditions check_sm->check_conditions analyze_tlc Analyze TLC Plate: Any Starting Material Left? check_conditions->analyze_tlc stalled Reaction Stalled analyze_tlc->stalled Yes byproducts Byproducts / Tarrying Observed analyze_tlc->byproducts No, but byproducts present add_ptc Add Phase-Transfer Catalyst (e.g., TBAB) stalled->add_ptc lower_temp Lower Reaction Temperature byproducts->lower_temp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Nicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinonitrile. The information is presented in a question-and-answer format to directly address common issues related to side product formation.

I. Hydrolysis of Nicotinonitrile to Nicotinamide

The conversion of nicotinonitrile to nicotinamide is a crucial step in the synthesis of various pharmaceutical compounds. However, the formation of the side product, nicotinic acid, can be a significant issue.

Frequently Asked Questions (FAQs)

Q1: My nicotinamide synthesis from nicotinonitrile is showing a significant amount of nicotinic acid as a byproduct. What is causing this?

A1: The formation of nicotinic acid during the hydrolysis of nicotinonitrile is a common side reaction, especially under harsh conditions. The primary cause is the further hydrolysis of the initially formed nicotinamide. This subsequent hydrolysis is often promoted by factors such as high temperatures, prolonged reaction times, and the presence of strong acids or bases.[1][2][3]

Q2: How can I minimize the formation of nicotinic acid during the hydrolysis of nicotinonitrile?

A2: To minimize the formation of nicotinic acid, consider the following strategies:

  • Enzymatic Hydrolysis: Utilizing a nitrilase enzyme, such as from Rhodococcus rhodochrous, can offer high selectivity for the formation of nicotinamide, avoiding the further hydrolysis to nicotinic acid.[4]

  • Reaction Conditions Control: In chemical hydrolysis, carefully control the reaction temperature and time. Using a mixed solvent system, such as alcohol and water, can help to suppress the decomposition of nicotinamide to nicotinic acid.[2]

  • pH Control: Maintaining the pH of the reaction mixture in the range of 7 to 10 can favor the formation of nicotinamide and reduce the hydrolysis to nicotinic acid.[1]

Q3: I have already produced a batch of nicotinamide that is contaminated with nicotinic acid. How can I purify it?

A3: Nicotinic acid can be effectively removed from nicotinamide through a process of selective salt formation and extraction. A common method involves suspending the mixture in a non-aqueous solvent like benzene and treating it with an amine that is non-reactive towards nicotinamide but reacts with nicotinic acid to form a soluble salt. The pure nicotinamide can then be recovered by filtration.[5]

Troubleshooting Guide: Minimizing Nicotinic Acid Formation
Problem Potential Cause Recommended Solution
High percentage of nicotinic acid in the final product.Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Monitor the reaction progress closely using techniques like HPLC to stop the reaction once the nicotinonitrile is consumed.
Inconsistent yields of nicotinamide.Fluctuations in pH during the reaction.Implement robust pH control throughout the reaction, maintaining it within the optimal range of 7-10.[1]
Product degradation during workup.Acidic or basic conditions during product isolation.Neutralize the reaction mixture carefully before product extraction and avoid prolonged exposure to strong acids or bases.
Experimental Protocol: Purification of Nicotinamide from Nicotinic Acid Contamination

This protocol is based on the principle of selective amine salt formation.[5]

Materials:

  • Crude nicotinamide containing nicotinic acid impurity.

  • Benzene (or another suitable non-aqueous solvent like toluene).

  • Piperidine (or another suitable amine like n-butylamine or morpholine).[5]

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Suspend the impure nicotinamide in benzene.

  • Add a stoichiometric amount of piperidine relative to the nicotinic acid impurity.

  • Stir the suspension at room temperature for a sufficient time to allow the formation of the piperidine salt of nicotinic acid, which will dissolve in the benzene.

  • Filter the mixture to collect the solid, unreacted nicotinamide.

  • Wash the filtered nicotinamide with fresh benzene to remove any residual dissolved salt.

  • Dry the purified nicotinamide in an oven at an appropriate temperature.

Quantitative Data: Impurity Levels in Crude Nicotinamide
Impurity Typical Concentration Range in Crude Product
Nicotinic Acid0.3% - 5.0%[1]
Salts of Nicotinic Acid1.5% - 2.5%[1]

II. Synthesis of Nicotinonitrile from 3-Picoline (Ammoxidation)

The gas-phase ammoxidation of 3-picoline is a primary industrial method for producing nicotinonitrile. A key challenge in this process is ensuring complete conversion of the starting material.

Frequently Asked Questions (FAQs)

Q1: My nicotinonitrile product from the ammoxidation of 3-picoline is contaminated with unreacted starting material. How can I improve the conversion?

A1: Incomplete conversion of 3-picoline is a common issue. To improve the conversion rate, you can optimize the following parameters:

  • Catalyst System: The choice of catalyst is critical. Vanadium-based catalysts, often promoted with other metal oxides like MoO₃, TiO₂, or Sb₂O₅, are commonly used. The specific composition of the catalyst significantly impacts conversion and selectivity.[6][7][8]

  • Reaction Temperature: The ammoxidation reaction is highly temperature-dependent. Operating within the optimal temperature range, typically between 350°C and 450°C, is crucial for maximizing conversion.

  • Reactant Molar Ratios: The molar ratios of 3-picoline, ammonia, and air (oxygen) must be carefully controlled. An excess of ammonia and air is generally used to drive the reaction towards completion.[8]

Q2: Are there any significant side products other than unreacted 3-picoline in the ammoxidation process?

A2: While unreacted 3-picoline is the most common impurity, other side products can form, although typically in smaller amounts. These can include carbon oxides (CO and CO₂) from over-oxidation and potentially other pyridine derivatives depending on the catalyst and reaction conditions. The advantage of using 3-picoline is that the single methyl group limits the number of possible by-products compared to other starting materials.[6]

Troubleshooting Guide: Ammoxidation of 3-Picoline
Problem Potential Cause Recommended Solution
Low conversion of 3-picoline.Inefficient catalyst or non-optimal reaction temperature.Evaluate different catalyst formulations. Optimize the reaction temperature by performing a temperature screening study.
Low selectivity to nicotinonitrile.Over-oxidation due to excessive temperature or incorrect oxygen-to-picoline ratio.Reduce the reaction temperature and/or adjust the air-to-picoline molar ratio.
Catalyst deactivation.Coking or poisoning of the catalyst.Implement a catalyst regeneration procedure or consider using a more robust catalyst.
Experimental Protocol: Separation of Nicotinonitrile from Unreacted 3-Picoline

A common method for separating nicotinonitrile from unreacted 3-picoline is fractional distillation, taking advantage of their different boiling points.

Procedure:

  • The crude reaction mixture is subjected to fractional distillation.

  • 3-Picoline, having a lower boiling point (approx. 144°C), will distill first.

  • Nicotinonitrile, with a higher boiling point (approx. 207°C), will remain in the distillation flask and can be collected as a separate fraction.

  • The recovered unreacted 3-picoline can be recycled back into the reactor.[9]

Quantitative Data: Ammoxidation of 3-Picoline
Catalyst System Conversion of 3-Picoline (%) Yield of Nicotinonitrile (%) Reference
V₂O₅89.383.5[7]
MoO₃-V₂O₅9682[7]
V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC-85[7]
V₂O₅/TiO₂/SiO₂/Mo₂O₃>99>90[8]

III. Thorpe-Ziegler Cyclization of Nicotinonitrile Derivatives

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form cyclic α-cyano ketones. While a powerful tool, side reactions can occur.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Thorpe-Ziegler reaction?

A1: The Thorpe-Ziegler reaction proceeds via the following steps:

  • Deprotonation: A strong base removes a proton from the α-carbon of one of the nitrile groups, forming a carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group within the same molecule, forming a cyclic imine anion.

  • Tautomerization: The imine anion tautomerizes to a more stable enamine.

  • Hydrolysis: Subsequent acidic workup hydrolyzes the enamine to yield the final cyclic α-cyano ketone.[10][11][12][13][14]

Q2: What are potential side products in the Thorpe-Ziegler reaction involving nicotinonitrile derivatives?

A2: While specific side products depend on the exact structure of the nicotinonitrile derivative, general side reactions in Thorpe-Ziegler cyclizations can include:

  • Polymerization: Intermolecular condensation of the starting dinitrile can lead to the formation of polymers, especially if high concentrations are used. Running the reaction under high-dilution conditions helps to favor the intramolecular cyclization.

  • Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired cyclization. For example, in reactions involving phenothiazine-substituted nicotinonitriles, elimination of the phenothiazine moiety has been observed as a side reaction.

Troubleshooting Guide: Thorpe-Ziegler Cyclization
Problem Potential Cause Recommended Solution
Low yield of the desired cyclic product.Competing intermolecular polymerization.Perform the reaction under high-dilution conditions to favor the intramolecular pathway.
Formation of elimination byproducts.Reaction conditions favoring elimination.Optimize the base and solvent system. Lowering the reaction temperature may also reduce elimination.

IV. Visualizing Reaction Pathways and Workflows

Diagrams

Hydrolysis_of_Nicotinonitrile Nicotinonitrile Nicotinonitrile Nicotinamide Nicotinamide Nicotinonitrile->Nicotinamide Hydrolysis (Desired Reaction) Nicotinic_Acid Nicotinic Acid (Side Product) Nicotinamide->Nicotinic_Acid Further Hydrolysis (Side Reaction) - High Temp - Strong Acid/Base

Hydrolysis of Nicotinonitrile Pathway

Ammoxidation_of_3_Picoline cluster_reactants Reactants cluster_products Products 3-Picoline 3-Picoline Reactor Fixed-Bed Reactor (Catalyst: V2O5 based) 3-Picoline->Reactor Ammonia Ammonia Ammonia->Reactor Air Air (O2) Air->Reactor Nicotinonitrile Nicotinonitrile Reactor->Nicotinonitrile Unreacted_3-Picoline Unreacted 3-Picoline (Impurity) Reactor->Unreacted_3-Picoline Water Water Reactor->Water

Ammoxidation of 3-Picoline Workflow

Thorpe_Ziegler_Reaction Start α,ω-Dinitrile Derivative of Nicotinonitrile Deprotonation Deprotonation (Base) Start->Deprotonation Polymerization Polymerization (Side Product) Start->Polymerization Intermolecular Reaction (High Concentration) Carbanion Carbanion Intermediate Deprotonation->Carbanion Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization CyclicImine Cyclic Imine Anion Cyclization->CyclicImine Tautomerization Tautomerization CyclicImine->Tautomerization Enamine Cyclic Enamine Tautomerization->Enamine Hydrolysis Acidic Hydrolysis Enamine->Hydrolysis FinalProduct Cyclic α-Cyano Ketone (Desired Product) Hydrolysis->FinalProduct

Thorpe-Ziegler Reaction Logical Pathway

References

Technical Support Center: 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with 6-(Cyanomethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification? A1: this compound (MW: 143.15 g/mol , MF: C₈H₅N₃) is a solid at room temperature.[1][2] Its structure contains two nitrile groups and a basic pyridine ring, which dictates its solubility and chromatographic behavior. It is typically soluble in polar organic solvents like methanol, ethanol, and DMSO, but has limited solubility in water.[3] The basic pyridine nitrogen can cause peak tailing in reverse-phase HPLC due to interactions with silica-based columns; this can often be mitigated by using an acidic mobile phase modifier.[4]

Q2: How should this compound be stored to minimize degradation? A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] Storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent potential oxidation or moisture-related degradation.[5][6]

Q3: What are the most common impurities encountered during the synthesis and purification of this compound? A3: Impurities often include unreacted starting materials, byproducts from side reactions, or degradation products.[7] If dimethylformamide (DMF) is used as a solvent in the synthesis at high temperatures, impurities can arise from the pyrolysis of the solvent itself.[8] The specific nature of impurities will be highly dependent on the synthetic route employed.

Q4: Which analytical methods are suitable for assessing the purity of this compound? A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for assessing purity. Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), is also a suitable technique for volatile and thermally stable compounds like this.[9] Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of reaction progress and for developing conditions for column chromatography.[7][10]

Purification Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Crystals do not form upon cooling. The solution is not saturated (too much solvent was used).Reduce the solvent volume by gentle heating or under reduced pressure, then allow it to cool again.[7]
The solution is supersaturated but requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent's surface or by adding a seed crystal of the pure compound.[7]
The product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the cooling process is too rapid.Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. If the issue persists, try a lower-boiling point solvent or a different solvent system.
Impurities are present that are inhibiting crystal formation.Attempt to remove the impurities first by another method, such as a preliminary column chromatography step.
The recovered crystals are still impure. Impure mother liquor is trapped within the crystals.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent.[7]
The chosen solvent did not effectively exclude the impurity.Re-dissolve the crystals and repeat the recrystallization process, potentially using a different solvent system.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of product and impurities. The eluting solvent system is not optimal (polarity is too high or too low).Develop a better solvent system using TLC. Aim for an Rf value of approximately 0.25-0.35 for the desired compound.[7] A gradient elution (gradually increasing solvent polarity) may be necessary.[11]
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks. The wet slurry method is often most effective.[10][12]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude material.
The compound streaks or "tails" on the column. The compound is interacting too strongly with the stationary phase (e.g., the basic pyridine ring with acidic silica gel).Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine or pyridine to the eluent to mask the active sites on the silica gel.[13]
The sample was loaded in a solvent that was too polar.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane) or use the "dry loading" method where the sample is adsorbed onto a small amount of silica gel before being added to the column.[11]
The compound does not elute from the column. The eluting solvent is not polar enough.Gradually and systematically increase the polarity of the eluting solvent mixture.[7]

Experimental Protocols & Data

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel flash column chromatography.

  • Solvent System Selection: Use TLC to identify a suitable mobile phase. Test various ratios of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). A system that gives the target compound an Rf value of ~0.3 is ideal.[13]

  • Column Packing (Wet Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer (~1 cm) of sand.[12]

    • In a separate beaker, prepare a slurry of silica gel in your starting eluent.[12]

    • Pour the slurry into the column, tapping the side gently to dislodge air bubbles and ensure even packing. Allow the solvent to drain until it is just level with the top of the silica bed.[12]

    • Add another thin layer of sand on top to protect the silica surface.[10]

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Collect fractions sequentially and monitor them by TLC to identify which ones contain the purified product.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation: Common Solvent Systems

The following tables provide starting points for developing purification methods.

Table 1: Common Solvent Systems for Recrystallization

Solvent System (Mixture)General Application Notes
Ethanol / WaterGood for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly.
Ethyl Acetate / HexanesA versatile system for compounds of intermediate polarity. Less polar than acetone mixtures.[14]
Acetone / HexanesWorks well for many organic compounds. The compound is typically more soluble in acetone.[14]
TolueneCan be effective for aromatic compounds, which often crystallize well from it.[14]

Table 2: Suggested Starting Conditions for Chromatography

TechniqueStationary PhaseMobile Phase (Starting Point)Detection
TLC / Flash Chromatography Silica Gel 60Hexanes:Ethyl Acetate (e.g., from 9:1 to 1:1)UV light (254 nm)
Reverse-Phase HPLC C18 (end-capped)Acetonitrile:Water with 0.1% Formic AcidUV detector (e.g., 260 nm)

Note: The addition of formic acid in RP-HPLC helps to protonate the pyridine nitrogen, leading to sharper peaks and reduced tailing.[4]

Visualizations

Purification_Workflow Crude Crude Product TLC Initial Purity Check (TLC / Analytical HPLC) Crude->TLC Decision Select Method TLC->Decision Column Column Chromatography Decision->Column  Complex Mixture  or Oily Product Recryst Recrystallization Decision->Recryst  Solid Product  with Few Impurities Analysis Purity Analysis (HPLC, TLC) Column->Analysis Waste Impure Fractions / Mother Liquor Column->Waste Recryst->Analysis Recryst->Waste Analysis->Column  Purity Not OK Pure Pure Product (>95%) Analysis->Pure  Purity OK

Caption: General workflow for selecting a purification method.

Troubleshooting_Flowchart Start Problem: Poor Separation in Column CheckTLC Was an optimal solvent system found via TLC? (Rf ≈ 0.3) Start->CheckTLC OptimizeTLC Solution: Develop new eluent system using TLC. Consider gradient. CheckTLC->OptimizeTLC No CheckPacking Was the column packed correctly without channels? CheckTLC->CheckPacking Yes End Re-run Column OptimizeTLC->End Repack Solution: Repack column carefully using wet slurry method. CheckPacking->Repack No CheckLoading Was the sample overloaded or loaded in a polar solvent? CheckPacking->CheckLoading Yes Repack->End Reload Solution: Reduce sample amount or use dry loading technique. CheckLoading->Reload Yes CheckLoading->End No Reload->End

Caption: Troubleshooting flowchart for column chromatography.

References

Technical Support Center: Optimizing Reactions of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 6-(cyanomethyl)nicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for reactions with this compound?

A1: The choice of solvent is paramount for successful reactions. Key factors include:

  • Solubility: The starting materials, reagents, and any catalysts must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture. Poor solubility can lead to low reaction rates and yields.

  • Reaction Mechanism: The solvent can significantly influence the reaction pathway. For nucleophilic substitution reactions, the polarity of the solvent plays a crucial role in stabilizing intermediates and transition states.

  • Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.

  • Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method (e.g., crystallization, chromatography).

Q2: How does solvent polarity affect the rate of nucleophilic substitution on a 6-(halomethyl)nicotinonitrile precursor?

A2: Solvent polarity has a profound impact on the rate of nucleophilic substitution reactions. Here's a general breakdown:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SN2 reactions, which are common in the synthesis of this compound from a halo-methyl precursor. They can solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic. This enhances the reaction rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form hydrogen bonds with the cyanide anion, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate. While they can dissolve ionic reagents, their tendency to stabilize the nucleophile can be detrimental to the reaction speed.

Q3: Can I use a non-polar solvent for my reaction?

A3: Non-polar solvents (e.g., toluene, hexane) are generally not recommended for reactions involving ionic reagents like sodium or potassium cyanide, as these salts have very poor solubility in such solvents. This would result in a heterogeneous reaction mixture and likely a very slow or incomplete reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Poor Solubility of Reactants - Ensure all starting materials are fully dissolved. If not, consider a solvent with higher polarity or a co-solvent system. For example, a mixture of THF and a more polar solvent like DMF could be effective. - Gently warm the reaction mixture to aid dissolution, but be cautious not to exceed the decomposition temperature of your reactants.
Incorrect Solvent Type - If using a polar protic solvent (e.g., ethanol), the nucleophile (cyanide) may be overly solvated. Switch to a polar aprotic solvent such as DMSO, DMF, or acetonitrile to enhance nucleophilicity.[1]
Presence of Water - Water can hydrolyze the nitrile group or react with sensitive reagents. Ensure you are using anhydrous solvents and have properly dried your glassware.
Low Reaction Temperature - The reaction may have a significant activation energy. Gradually increase the reaction temperature while monitoring for any signs of decomposition.
Side Reactions - The starting material or product may be unstable under the reaction conditions. Analyze the crude reaction mixture by techniques like TLC or LC-MS to identify potential byproducts. This can provide clues about decomposition pathways.

Problem 2: Formation of Impurities or Byproducts

Possible Cause Troubleshooting Steps
Reaction with the Solvent - Some solvents may not be inert. For example, in the presence of a strong base, protic solvents can be deprotonated and participate in the reaction. - Review the literature for the compatibility of your chosen solvent with the reaction conditions.
Over-alkylation or Di-substitution - If the product itself has reactive sites, it may react further. - Use a stoichiometric amount of the limiting reagent and monitor the reaction progress closely to stop it once the desired product is formed.
Decomposition of Starting Material or Product - High temperatures or prolonged reaction times can lead to decomposition. - Attempt the reaction at a lower temperature for a longer duration.

Quantitative Data on Solvent Effects

SolventSolvent TypeExpected YieldRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent at solvating the cation of the cyanide salt, leaving a highly reactive "naked" cyanide anion.[1]
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, it effectively solvates cations and enhances the nucleophilicity of the cyanide ion.[1]
AcetonitrilePolar AproticModerate to HighA good polar aprotic solvent, though generally less effective at solvating cations than DMSO or DMF.
EthanolPolar ProticLow to ModerateHydrogen bonding with the cyanide anion reduces its nucleophilicity, leading to a slower reaction and potentially lower yield.
MethanolPolar ProticLowSimilar to ethanol, it will solvate the cyanide anion through hydrogen bonding, hindering its reactivity.
Tetrahydrofuran (THF)Polar AproticLowWhile aprotic, its polarity is lower than DMSO or DMF, leading to poorer solubility of the cyanide salt and a slower reaction rate.
TolueneNon-polarVery LowPoor solubility of the ionic cyanide salt will result in a very slow or incomplete reaction.

Experimental Protocols

Key Experiment: Synthesis of this compound via Nucleophilic Substitution

This protocol describes a general method for the synthesis of this compound from a 6-(halomethyl)nicotinonitrile precursor.

Materials:

  • 6-(Chloromethyl)nicotinonitrile (or the corresponding bromomethyl derivative)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 6-(chloromethyl)nicotinonitrile and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.

  • Cyanide Addition: Carefully add sodium cyanide to the reaction mixture. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup dissolve Dissolve 6-(Chloromethyl)nicotinonitrile in Anhydrous DMSO setup->dissolve add_cyanide Add Sodium Cyanide (Caution: Toxic!) dissolve->add_cyanide react Stir at RT or 40-50 °C Monitor by TLC/LC-MS add_cyanide->react workup Quench with Water Extract with Ethyl Acetate react->workup wash Wash with Water and Brine workup->wash dry Dry with MgSO4/Na2SO4 and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify end End purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield solubility Check Reactant Solubility start->solubility solvent_type Evaluate Solvent Type start->solvent_type water Check for Water Contamination start->water temperature Optimize Reaction Temperature start->temperature side_reactions Investigate Side Reactions start->side_reactions solution1 Use a more polar solvent or co-solvent system solubility->solution1 solution2 Switch to a polar aprotic solvent (DMSO, DMF, Acetonitrile) solvent_type->solution2 solution3 Use anhydrous solvents and dry glassware water->solution3 solution4 Gradually increase temperature while monitoring temperature->solution4 solution5 Analyze crude mixture (TLC/LC-MS) Adjust conditions to minimize byproducts side_reactions->solution5

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Recrystallization of Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the recrystallization of nicotinonitrile and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development to help overcome common challenges encountered during the purification of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of nicotinonitrile compounds, presented in a question-and-answer format.

Question: My nicotinonitrile compound is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" is a common issue with low-melting-point solids like nicotinonitrile (m.p. 50-52°C), where the compound separates from the solution as a liquid rather than a solid.[1][2] This occurs when the solution becomes saturated at a temperature above the compound's melting point. Here are several strategies to address this:

  • Increase Solvent Volume: Add more of the hot solvent to the solution to decrease the saturation temperature. This may keep the compound dissolved until the temperature is below its melting point.[2]

  • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can lead to precipitation at a temperature where the compound is still molten. Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[3]

  • Lower the Solution Temperature Before Saturation: If using a mixed-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent at a lower temperature.

  • Seeding: Introduce a seed crystal of the pure compound to encourage crystallization at a lower temperature.

  • Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[3]

  • Solvent Selection: Consider using a solvent with a lower boiling point.

Question: My nicotinonitrile compound will not crystallize from the solution. What are the possible causes and solutions?

Answer:

Failure to crystallize is often due to one of two reasons: using too much solvent or the formation of a stable supersaturated solution.[3][4]

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. You can test for saturation by dipping a glass rod into the solution and observing if crystals form as the solvent evaporates from the rod.[3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.

    • Solution: Induce crystallization by:

      • Adding a seed crystal: This provides a template for crystal growth.[3]

      • Scratching the inner surface of the flask: This can create microscopic scratches that serve as nucleation points.[3]

      • Cooling to a lower temperature: Place the flask in an ice-water or ice-salt bath to further decrease solubility.[3]

Question: My nicotinonitrile compound is crystallizing in the filter funnel during hot filtration. How can I prevent this?

Answer:

Premature crystallization in the funnel is caused by the solution cooling as it passes through the filter paper.[4] To prevent this:

  • Use a slight excess of hot solvent: This will keep the compound in solution even if there is some cooling during filtration. The excess solvent can be evaporated after filtration and before cooling for crystallization.[4]

  • Pre-heat the filtration apparatus: Place the funnel and filter paper in an oven or heat them with hot solvent before filtration.

  • Use a stemless funnel: This reduces the surface area where cooling and crystallization can occur.

  • Keep the solution hot: Ensure the solution is at or near its boiling point just before and during filtration. Filtering in smaller batches can help maintain the temperature.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing nicotinonitrile?

A1: Nicotinonitrile (3-cyanopyridine) is soluble in polar organic solvents like methanol, ethanol, and acetone, and has limited solubility in water.[1][3] Petroleum ether has also been used for the recrystallization of 3-cyanopyridine.[5] A good recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Therefore, alcohols or a mixed solvent system like ethanol/water are often good starting points.

Q2: How does the purity of my crude nicotinonitrile compound affect recrystallization?

A2: High levels of impurities can significantly impact recrystallization. Impurities can lower the melting point of your compound, making it more prone to oiling out.[2] They can also interfere with the crystal lattice formation, leading to poor crystal quality or preventing crystallization altogether. If your compound is highly impure, a pre-purification step like column chromatography may be necessary.

Q3: Can I use a mixed-solvent system for my nicotinonitrile derivative?

A3: Yes, a mixed-solvent system is often effective, especially when a single solvent does not provide the desired solubility profile. The ideal pair of solvents consists of one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The two solvents must be miscible. A common procedure is to dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

Q4: My yield is very low after recrystallization. What could be the reason?

A4: A low yield can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor.

  • Premature crystallization: If crystals form before the solution is fully cooled, you may lose product during the hot filtration step.

  • Washing with a solvent that is too warm: The wash solvent should be ice-cold to minimize redissolving your purified crystals.

  • Incomplete crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, and consider placing it in an ice bath to maximize crystal formation.

Q5: What is polymorphism and could it be affecting my recrystallization?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have different solubilities and melting points. While not extensively documented for nicotinonitrile itself, polymorphism has been observed in derivatives of the related nicotinic acid. It is possible that different crystallization conditions (e.g., solvent, cooling rate) could lead to the formation of different polymorphs of your nicotinonitrile compound, which could affect its physical properties and the success of the recrystallization.

Data Presentation

Solubility of 3-Cyanopyridine in Various Solvents

The following table summarizes the mole fraction solubility of 3-cyanopyridine in eight different solvents at temperatures ranging from 268.15 K to 318.15 K, as determined by the gravimetric method.[4]

Temperature (K)MethanolEthanol1-Propanol1-Butanol2-Methyl-1-propanolEthyl AcetateAcetoneTetrachloromethane
268.15 0.1690.1550.1260.0910.0780.1830.2450.053
278.15 0.2630.2310.1870.1380.1180.2640.3420.079
288.15 0.4070.3470.2830.2110.1810.3890.4790.118
298.15 0.6270.5280.4350.3310.2820.5750.6720.176
308.15 0.9660.8120.6750.5210.4440.8520.9490.262
318.15 1.4881.2511.0520.8240.7021.2641.3320.391

Data extracted from Zhang, R., Feng, Z., & Ji, H. (2017). Measurement and Correlation of Solubility of Two Isomers of Cyanopyridine in Eight Pure Solvents from 268.15 K to 318.15 K. Journal of Chemical & Engineering Data, 62(10), 3241–3251.[4]

Experimental Protocols

General Protocol for Recrystallization of a Nicotinonitrile Compound
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the nicotinonitrile compound has high solubility when hot and low solubility when cold. This is often determined through small-scale trials with a few potential solvents.

  • Dissolution: Place the crude nicotinonitrile compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated carbon, perform a hot gravity filtration to remove them. Use a pre-heated funnel and a fluted filter paper to speed up the process and prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Nicotinonitrile Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve impurities Insoluble Impurities or Color Present? dissolve->impurities decolorize Add Activated Carbon and Reheat impurities->decolorize Yes cool Cool Solution Slowly to Induce Crystallization impurities->cool No hot_filter Hot Gravity Filtration decolorize->hot_filter hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Nicotinonitrile Compound dry->end

Caption: A flowchart illustrating the general experimental workflow for the recrystallization of nicotinonitrile compounds.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization issue What is the issue? start->issue oiling_out Compound is 'Oiling Out' issue->oiling_out Oiling Out no_crystals No Crystals are Forming issue->no_crystals No Crystals low_yield Yield is Very Low issue->low_yield Low Yield solution_oiling Add more solvent Slow down cooling Use seed crystal Change solvent oiling_out->solution_oiling cause_no_crystals Possible Cause? no_crystals->cause_no_crystals cause_low_yield Possible Cause? low_yield->cause_low_yield too_much_solvent Too Much Solvent cause_no_crystals->too_much_solvent Excess Solvent supersaturated Supersaturated Solution cause_no_crystals->supersaturated Supersaturation solution_too_much_solvent Evaporate some solvent and re-cool too_much_solvent->solution_too_much_solvent solution_supersaturated Add seed crystal Scratch flask Cool to lower temperature supersaturated->solution_supersaturated yield_solvent Too much solvent used cause_low_yield->yield_solvent Excess Solvent yield_wash Washing with warm solvent cause_low_yield->yield_wash Improper Washing yield_time Incomplete crystallization cause_low_yield->yield_time Insufficient Time/Temp. solution_yield_solvent Concentrate mother liquor and re-cool yield_solvent->solution_yield_solvent solution_yield_wash Ensure wash solvent is ice-cold yield_wash->solution_yield_wash solution_yield_time Allow more time for cooling Use ice bath yield_time->solution_yield_time

Caption: A decision tree diagram for troubleshooting common issues encountered during the recrystallization of nicotinonitrile compounds.

References

Technical Support Center: Scaling Up 6-(Cyanomethyl)nicotinonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-(Cyanomethyl)nicotinonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Low or No Product Yield
Potential Cause Recommended Action
Incomplete Reaction - Verify Reagent Quality: Ensure the purity and reactivity of starting materials, particularly the cyanating agent and the 6-(halomethyl)nicotinonitrile or 6-methylnicotinonitrile precursor. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using TLC or HPLC. - Check Catalyst Activity: If a catalyst is used (e.g., in cyanomethylation), ensure it has not degraded. Consider using a fresh batch of catalyst.
Side Reactions - Control Reaction Temperature: Exothermic reactions can lead to the formation of byproducts. Implement efficient cooling to maintain the optimal reaction temperature. - Inert Atmosphere: The reaction may be sensitive to air or moisture. Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Poor Work-up Procedure - pH Adjustment: Ensure the pH of the aqueous phase during extraction is optimized to maximize the partitioning of the product into the organic layer. - Solvent Selection: Use a solvent for extraction in which this compound has high solubility and is immiscible with the aqueous phase.
Product Purity Issues
Potential Cause Recommended Action
Presence of Starting Materials - Drive Reaction to Completion: See "Incomplete Reaction" above. - Optimize Purification: Refine the crystallization or column chromatography conditions to improve separation from starting materials.
Formation of Byproducts - Identify Byproducts: Use techniques like GC-MS or LC-MS to identify the structure of major impurities. This can provide insights into the side reactions occurring. - Modify Reaction Conditions: Once side reactions are understood, adjust parameters like temperature, reaction time, or reagent stoichiometry to minimize their occurrence.
Residual Solvents - Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents. - Solvent Exchange: If a high-boiling point solvent is used, consider a solvent exchange step with a more volatile solvent before final drying.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common synthetic route for scaling up this compound production? A1: A frequently employed method involves the cyanation of a 6-(halomethyl)nicotinonitrile intermediate. This two-step process typically starts with the halogenation of 6-methylnicotinonitrile, followed by reaction with a cyanide salt. Another approach is the direct cyanomethylation of a suitable pyridine precursor.

  • Q2: What are the critical safety precautions to take during the synthesis of this compound? A2: The use of cyanide reagents is highly hazardous. All manipulations involving cyanides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available, and personnel must be trained in its use.

Purification

  • Q3: What is the recommended method for purifying crude this compound at a larger scale? A3: For multi-gram to kilogram scale, crystallization is often the most efficient purification method. A suitable solvent system should be identified through small-scale solubility studies. If crystallization does not provide the desired purity, column chromatography using silica gel may be necessary.

  • Q4: My product "oils out" during crystallization. How can I resolve this? A4: "Oiling out" can occur if the solution is cooled too quickly or if it is supersaturated. Try slowing down the cooling rate or adding a seed crystal to induce proper crystallization. Alternatively, consider using a different solvent system.

Analysis

  • Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of this compound? A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for both reaction monitoring and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used and is particularly useful for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product.

Experimental Protocols

Synthesis of this compound via Cyanation of 6-(Bromomethyl)nicotinonitrile
  • Halogenation of 6-Methylnicotinonitrile:

    • To a solution of 6-methylnicotinonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

    • Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 6-(bromomethyl)nicotinonitrile.

  • Cyanation:

    • Dissolve the crude 6-(bromomethyl)nicotinonitrile in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification by Crystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

HPLC Analysis Method
Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyanation 6-Methylnicotinonitrile 6-Methylnicotinonitrile 6-(Bromomethyl)nicotinonitrile 6-(Bromomethyl)nicotinonitrile 6-Methylnicotinonitrile->6-(Bromomethyl)nicotinonitrile Reflux NBS, Initiator NBS, Initiator NBS, Initiator->6-Methylnicotinonitrile 6-(Bromomethyl)nicotinonitrile_2 6-(Bromomethyl)nicotinonitrile This compound This compound 6-(Bromomethyl)nicotinonitrile_2->this compound DMF or DMSO NaCN or KCN NaCN or KCN NaCN or KCN->6-(Bromomethyl)nicotinonitrile_2

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReaction Analyze Crude Reaction Mixture (TLC/HPLC) Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction SideProducts Significant Side Products? IncompleteReaction->SideProducts No OptimizeReaction Optimize Reaction Conditions (Time, Temp, Reagents) IncompleteReaction->OptimizeReaction Yes SideProducts->OptimizeReaction Yes OptimizePurification Optimize Purification Method (Solvent, Technique) SideProducts->OptimizePurification No OptimizeReaction->CheckReaction FinalProduct Acceptable Product OptimizePurification->FinalProduct

Caption: Troubleshooting workflow for synthesis and purification.

Logical_Relationships Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Time Reaction Time Parameters->Time ReagentQuality Reagent Quality Parameters->ReagentQuality Solvent Solvent Parameters->Solvent Yield Yield Purity Purity Temperature->Yield Temperature->Purity Time->Yield ReagentQuality->Yield ReagentQuality->Purity Solvent->Yield Solvent->Purity

Caption: Key parameters influencing yield and purity.

Preventing decomposition of 6-(Cyanomethyl)nicotinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 6-(Cyanomethyl)nicotinonitrile. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized through nucleophilic substitution of a suitable leaving group at the 6-position of the nicotinonitrile ring with a cyanomethyl anion. A common precursor is a 6-halonicotinonitrile, such as 6-chloronicotinonitrile or 6-bromonicotinonitrile. The cyanomethylating agent is often acetonitrile in the presence of a strong base or a metal catalyst. Another potential route involves the cyanomethylation of a 6-methylnicotinonitrile derivative.

Q2: What are the likely decomposition pathways for this compound during synthesis?

A2: While specific decomposition pathways for this compound are not extensively documented in publicly available literature, general knowledge of the reactivity of nitriles and pyridines suggests potential degradation routes. Both nitrile groups are susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of corresponding amides and carboxylic acids. The cyanomethyl group, being an activated methylene group, could be susceptible to oxidation or other side reactions, especially at elevated temperatures or in the presence of strong oxidizing agents. The pyridine ring itself is generally stable but can be susceptible to attack under harsh conditions.

Q3: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, decomposition of the product, and inefficient purification.

Q4: I am observing multiple unexpected spots on my TLC analysis of the crude reaction mixture. What could these impurities be?

A4: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Common impurities could include:

  • Unreacted 6-halonicotinonitrile or other starting materials.

  • Hydrolysis products such as 6-(carboxymethyl)nicotinamide or 6-(cyanomethyl)nicotinamide.

  • Products of over-alkylation or other side reactions involving the cyanomethyl anion.

  • Polymerization products, especially if the reaction is carried out at high temperatures for extended periods.

Careful analysis of the reaction conditions and comparison with a reference standard of the starting material on the TLC can help in identifying some of the spots.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive Reagents: The cyanomethylating agent or the base may have degraded.Use freshly opened or properly stored reagents. Ensure the base is not expired and has been stored under appropriate conditions (e.g., under inert atmosphere for organometallic bases).
Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential product decomposition at very high temperatures.
Poor Solubility of Reactants: The starting materials may not be sufficiently soluble in the chosen solvent.Select a solvent in which all reactants are reasonably soluble at the reaction temperature. Consider using a co-solvent system if necessary.
Product Decomposition (Observed as discoloration, formation of tars, or multiple degradation spots on TLC) Excessively High Reaction Temperature: The product may be thermally unstable under the reaction conditions.Optimize the reaction temperature by running the reaction at the lowest effective temperature. Consider using a more active catalyst that allows for lower reaction temperatures.
Presence of Water or Protic Solvents: The nitrile groups are susceptible to hydrolysis.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Inappropriate pH: Strongly acidic or basic conditions can promote hydrolysis of the nitrile groups.If possible, use milder bases or buffer the reaction mixture. During workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly after completion.
Formation of Multiple Side Products Side Reactions of the Cyanomethyl Anion: The cyanomethyl anion can react with itself or other electrophiles in the reaction mixture.Add the cyanomethylating agent slowly to the reaction mixture to maintain a low concentration. Optimize the stoichiometry of the reactants to minimize side reactions.
Reaction with Solvent: Some solvents may not be inert under the reaction conditions.Choose a non-reactive solvent. For example, if using a strong base, avoid solvents with acidic protons.
Difficult Purification Product is an Oil or Low-Melting Solid: This can make recrystallization challenging.If the product is an oil, consider purification by column chromatography. If it is a low-melting solid, a mixed-solvent recrystallization or trituration with a non-polar solvent might be effective.
Impurities Co-elute with the Product: Impurities may have similar polarity to the desired product.Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a carefully selected solvent mixture can improve separation. Consider using a different stationary phase if separation on silica gel is poor.

Experimental Protocols

Proposed Synthesis of this compound from 6-Chloronicotinonitrile

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF).

  • Reagents: Sodium cyanide (NaCN) or another suitable cyanide source is added to the solvent. 6-Chloronicotinonitrile is then added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a moderate temperature (e.g., 80-120 °C) and stirred under a nitrogen atmosphere. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Note: This is a generalized procedure. The choice of solvent, temperature, and cyanide source may need to be optimized. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizations

To aid in understanding the logical flow of troubleshooting and the proposed synthetic pathway, the following diagrams are provided.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction of 6-Halonicotinonitrile with Cyanomethylating Agent start->reaction workup Aqueous Workup and Extraction reaction->workup issue Identify Issue (e.g., Low Yield, Impurities) reaction->issue Problem Occurs purification Purification (Column Chromatography / Recrystallization) workup->purification workup->issue Problem Occurs product Pure this compound purification->product purification->issue Problem Occurs check_reagents Check Reagent Quality and Stoichiometry issue->check_reagents Low Conversion optimize_temp Optimize Reaction Temperature issue->optimize_temp Decomposition or Slow Reaction check_solvent Verify Solvent and Exclusion of Water issue->check_solvent Hydrolysis or Side Reactions modify_workup Modify Workup Procedure (pH, duration) issue->modify_workup Decomposition during Workup optimize_purification Optimize Purification Method issue->optimize_purification Poor Separation solution Problem Resolved check_reagents->solution optimize_temp->solution check_solvent->solution modify_workup->solution optimize_purification->solution

Caption: A logical workflow for synthesizing and troubleshooting the preparation of this compound.

Decomposition_Prevention cluster_factors Factors Leading to Decomposition cluster_prevention Preventative Measures cluster_goal high_temp High Reaction Temperature optimize_temp Optimize to Lowest Effective Temperature high_temp->optimize_temp strong_acid_base Strongly Acidic or Basic Conditions mild_conditions Use Mild Reagents and Buffer if Possible strong_acid_base->mild_conditions water_presence Presence of Water anhydrous_conditions Use Anhydrous Solvents and Inert Atmosphere water_presence->anhydrous_conditions oxidizing_agents Presence of Oxidizing Agents avoid_oxidants Avoid Incompatible Reagents oxidizing_agents->avoid_oxidants goal Stable Synthesis of This compound optimize_temp->goal mild_conditions->goal anhydrous_conditions->goal avoid_oxidants->goal

Caption: Key factors contributing to the decomposition of this compound and corresponding preventative measures.

Troubleshooting peak tailing in HPLC analysis of 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 6-(Cyanomethyl)nicotinonitrile. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic challenges, thereby ensuring accurate and reproducible results.

Understanding the Analyte: this compound

This compound is a polar molecule containing two nitrile groups and a pyridine ring. The basic nature of the pyridine nitrogen can lead to strong interactions with residual silanol groups on silica-based HPLC columns, a primary cause of peak tailing.[1][2] Understanding these chemical properties is crucial for effective troubleshooting.

Frequently Asked Questions (FAQs) about Peak Tailing

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the first half.[3] It is often an indication of undesirable secondary interactions between the analyte and the stationary phase.[1][4] It is commonly measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1 represents a perfectly symmetrical Gaussian peak, while values greater than 1 indicate tailing. Significant tailing is generally considered to be a Tf greater than 1.2.[5]

Q2: Why is my this compound peak tailing?

A2: The most probable cause is the interaction between the basic pyridine nitrogen in your molecule and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][6] Other potential causes include column contamination, improper mobile phase pH, column overload, or extra-column volume.[4][6][7]

Q3: Can the mobile phase pH affect peak shape?

A3: Absolutely. The mobile phase pH is a critical parameter that influences the ionization state of both the analyte and the stationary phase.[8][9][10] For a basic compound like this compound, using a low pH mobile phase (e.g., pH 2-3) will protonate the pyridine nitrogen, which can help to minimize secondary interactions with silanols.[2][9] Conversely, a mid-range pH can lead to increased interaction with ionized silanols (pKa ~3.5-4.5), exacerbating tailing.[1][11]

Q4: What type of HPLC column is best for analyzing this compound?

A4: A modern, high-purity, end-capped C18 column is a good starting point.[3] End-capping is a process that deactivates many of the residual silanol groups, reducing their potential for secondary interactions.[1][12] For particularly challenging separations of polar basic compounds, columns with a polar-embedded group or those designed for high aqueous mobile phases can offer improved peak shape.[13][14]

Q5: How does sample solvent affect peak shape?

A5: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase.[3][6] Injecting a sample dissolved in a much stronger solvent can cause peak distortion, including tailing or fronting.[2][4]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Potential Systemic Issue: - Extra-column volume - Column void/contamination - Detector issue check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Interaction: - Secondary silanol interactions - Mobile phase pH issue - Sample overload check_all_peaks->analyte_specific_issue No yes_path Yes check_connections Check fittings and tubing for dead volume. system_issue->check_connections flush_column Flush column with strong solvent or replace if old. check_connections->flush_column no_path No optimize_mp Optimize Mobile Phase: - Lower pH to 2-3 with 0.1% Formic Acid - Add a competitor base (e.g., triethylamine) analyte_specific_issue->optimize_mp check_column Use a modern, end-capped or polar-embedded column. optimize_mp->check_column dilute_sample Dilute sample to check for mass overload. check_column->dilute_sample

Caption: A logical workflow to diagnose the cause of peak tailing.

Troubleshooting Steps in Detail
Observation Potential Cause Recommended Action Expected Outcome
Only the this compound peak is tailing. Secondary Silanol Interactions: The basic pyridine nitrogen is interacting with acidic silanol groups on the column packing.[1][6]1. Adjust Mobile Phase pH: Lower the pH to 2.0-3.0 using an additive like 0.1% formic acid or trifluoroacetic acid. This protonates the silanols and the basic analyte, minimizing unwanted interactions.[1][9]2. Use a Different Column: Switch to a column with a base-deactivated stationary phase, a polar-embedded phase, or a hybrid silica-polymer material.[13][14]Improved peak symmetry (Tf closer to 1.0).
Sample Overload: The concentration of the analyte is too high, saturating the stationary phase.[4][7]Dilute the Sample: Reduce the sample concentration by a factor of 10 and re-inject.If overload was the issue, peak shape will improve significantly.
All peaks in the chromatogram are tailing. Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections, can cause band broadening.[6][11]Minimize Tubing: Use narrow internal diameter tubing (e.g., 0.005") and ensure all fittings are properly seated to eliminate dead volume.[6][11]Sharper, more symmetrical peaks for all analytes.
Column Contamination or Void: Strongly retained impurities may have accumulated at the head of the column, or a void may have formed.[3][6][7]1. Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol).2. Replace the Column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.[7] Using a guard column can help extend the life of the analytical column.Restoration of good peak shape and column efficiency.

Example Experimental Protocol

This protocol provides a starting point for the reversed-phase HPLC analysis of this compound. Optimization may be necessary depending on the specific instrumentation and sample matrix.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Vials and Filters: Amber glass vials and 0.22 µm syringe filters.

  • Solvents: HPLC-grade acetonitrile and water.

  • Additive: Formic acid (LC-MS grade).

Method Parameters:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 270 nm
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in the sample diluent. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the sample diluent to an appropriate concentration.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples for analysis.

References

How to remove unreacted starting materials from 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-(Cyanomethyl)nicotinonitrile and removing unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the potential unreacted starting materials and byproducts in the synthesis of this compound?

A1: While the specific impurities depend on the synthetic route, common starting materials for related nicotinonitriles include derivatives of pyridine and compounds contributing the cyanomethyl group. Potential unreacted starting materials and byproducts could include:

  • Starting materials for the pyridine ring: This could be a substituted pyridine, such as 6-methylnicotinonitrile or a compound like 3-methylpyridine that is later functionalized.[1][2]

  • Cyanide source: Reagents like malononitrile are frequently used in the synthesis of nicotinonitriles.[3][4]

  • Halogenated precursors: If the synthesis involves a substitution reaction, a precursor such as 6-(bromomethyl)nicotinonitrile might be used, and some of it could remain unreacted.[2]

  • Byproducts: Side reactions can lead to the formation of isomers or related pyridine derivatives.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for nitriles like this compound are recrystallization and column chromatography.[5][6] The choice depends on the physical state of your product and the nature of the impurities.

  • Recrystallization: This is an excellent method if your product is a solid and the impurities have different solubility profiles.

  • Column Chromatography: This technique is very versatile and can be used to separate the desired product from impurities with different polarities, and it is suitable for both solid and oily products.[7][8]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities and to monitor the progress of purification.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample by separating the components of the mixture.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.[5][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals.[5]

  • Melting Point Analysis: For solid compounds, a sharp melting point close to the literature value indicates high purity.[5]

Troubleshooting Guides

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A: This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the concentration of the solute is too high.

  • Possible Cause: The solution is supersaturated.

  • Solution: Try adding a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.[6]

Q: I have very low recovery of my product after recrystallization. Why is this happening?

A: Low recovery can be due to several factors.

  • Possible Cause: Too much solvent was used, causing some of your product to remain dissolved in the cold solvent.

  • Solution: You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to induce further crystallization.[6]

  • Possible Cause: The product is significantly soluble in the cold solvent.

  • Solution: Ensure you are cooling the solution sufficiently, perhaps in an ice bath, to minimize the solubility of your product. Also, avoid washing the collected crystals with too much cold solvent.

Column Chromatography Issues

Q: My compounds are not separating well on the column. What can I change?

A: Poor separation in column chromatography is often related to the choice of the mobile phase (eluent).

  • Possible Cause: The eluent is too polar, causing all compounds to move too quickly down the column.

  • Solution: Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

  • Possible Cause: The eluent is not polar enough, and the compounds are stuck to the silica gel.

  • Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Q: How do I choose the right solvent system for my column?

A: The ideal solvent system is typically determined by running TLC plates first.

  • Solution: Experiment with different solvent mixtures on a TLC plate. A good solvent system for column chromatography will result in the desired compound having an Rf value of approximately 0.2-0.4.

Quantitative Data Summary

ParameterRecrystallizationColumn Chromatography
Applicability Solid productsSolid and oily products
Principle Differential solubilityDifferential adsorption/partitioning
Typical Solvents Water, ethanol, isopropanol, acetonitrile, toluene/hexane mixturesHexane/Ethyl Acetate, Dichloromethane/Methanol
Purity Achievable Good to excellentExcellent
Scale Milligrams to kilogramsMilligrams to grams

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean flask.[6]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[6]

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Determine a suitable eluent system using TLC. The desired compound should have an Rf value of around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel is always covered with solvent.[8][12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Troubleshooting Workflow

PurificationWorkflow start Crude this compound check_purity Assess Purity (TLC, NMR, HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure product_pure Pure Product is_pure->product_pure Yes is_solid Is the Crude Product a Solid? is_pure->is_solid No recrystallize Perform Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No oiling_out Troubleshoot: Oiling Out? recrystallize->oiling_out poor_separation Troubleshoot: Poor Separation? column_chrom->poor_separation low_recovery Troubleshoot: Low Recovery? oiling_out->low_recovery No adjust_solvent Adjust Solvent/Cooling oiling_out->adjust_solvent Yes low_recovery->check_purity No low_recovery->adjust_solvent Yes adjust_solvent->recrystallize poor_separation->check_purity No adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent Yes adjust_eluent->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Stabilizing 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 6-(Cyanomethyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical storage conditions?

A1: Based on the chemical structure, the two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The nitrile groups, particularly the one on the pyridine ring, are susceptible to hydrolysis. This can occur in the presence of moisture and can be catalyzed by acidic or basic conditions. The hydrolysis may proceed in stages, first forming the corresponding amide (6-(cyanomethyl)nicotinamide) and subsequently the carboxylic acid (6-(cyanomethyl)nicotinic acid).[1] The cyanomethyl group can also undergo hydrolysis.

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.[2] This is more likely to occur in the presence of oxidizing agents or upon exposure to light and air over extended periods.

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere.[3] Specifically:

  • Temperature: Refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.

  • Moisture: Use of a desiccator is advised to protect against hydrolysis.

  • Light: Store in an amber or opaque vial to prevent photo-degradation.

Q3: Are there any recommended stabilizers that can be added to this compound for enhanced stability?

Q4: How can I assess the purity and detect degradation of my this compound sample?

A4: Several analytical techniques can be used to assess the purity and detect degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective technique.[5][6][7] This would involve developing a method that can separate the parent compound from its potential degradation products (amides, carboxylic acids, N-oxides).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help in identifying and quantifying degradation products.[9][10][11][12][13]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Discoloration of the solid sample (e.g., yellowing) Oxidation of the pyridine ring or other oxidative degradation.1. Immediately transfer the sample to a fresh vial under an inert atmosphere. 2. Store in a desiccator in the dark at a lower temperature (e.g., -20°C). 3. Analyze a small portion by HPLC or LC-MS to identify potential colored impurities.
Decreased purity observed by HPLC over time Hydrolysis due to moisture, or thermal degradation.1. Ensure the storage container is tightly sealed and stored in a desiccator. 2. If stored in solution, prepare fresh solutions for each use and store them at low temperatures. 3. Re-evaluate storage temperature; consider storage at -20°C or -80°C for very long-term storage.
Inconsistent results in biological assays Degradation of the compound in the assay medium.1. Assess the stability of this compound in the specific assay buffer and conditions (pH, temperature). 2. Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and dilute into aqueous buffers immediately before use. 3. Include a freshly prepared standard in each experiment for comparison.
Appearance of new peaks in the chromatogram Formation of degradation products.1. Attempt to identify the new peaks using LC-MS or by synthesizing potential degradation products as standards. 2. Review the storage and handling procedures to identify the source of degradation (e.g., exposure to air, moisture, light).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionRationale
Temperature 2-8°C (Short-term) -20°C (Long-term)Minimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Amber/Opaque VialPrevents photo-degradation.
Moisture DesiccatedPrevents hydrolysis of nitrile groups.

Table 2: Hypothetical Stability Data of this compound under Different Storage Conditions (Purity by HPLC, %)

Storage ConditionInitial Purity3 Months6 Months12 Months
2-8°C, Inert Atmosphere, Dark, Desiccated 99.899.799.599.2
Room Temperature, Air, Light 99.898.596.292.1
Room Temperature, Air, Dark 99.899.097.895.5
-20°C, Inert Atmosphere, Dark, Desiccated 99.899.899.799.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development
  • Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Forced Degradation Study:

    • Acidic: Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection.

    • Basic: Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.

    • Oxidative: Dissolve 1 mg of the compound in 1 mL of 3% H₂O₂ and keep at room temperature for 4 hours.

    • Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation peaks from the main peak.

Protocol 2: Purity Assessment by GC-MS
  • Objective: To identify any volatile impurities or degradation products.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injector Temperature: 250°C

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Mandatory Visualizations

degradation_pathway main This compound hydrolysis_amide 6-(Cyanomethyl)nicotinamide main->hydrolysis_amide Hydrolysis (H₂O) n_oxide This compound N-oxide main->n_oxide Oxidation ([O]) hydrolysis_acid 6-(Cyanomethyl)nicotinic acid hydrolysis_amide->hydrolysis_acid Hydrolysis (H₂O)

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Instability Observed (e.g., discoloration, low purity) check_storage Review Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage analyze_sample Analyze Sample by HPLC/LC-MS start->analyze_sample adjust_conditions Adjust Storage Conditions (e.g., lower temp, inert gas) check_storage->adjust_conditions identify_impurities Identify Degradation Products analyze_sample->identify_impurities identify_impurities->adjust_conditions retest Re-test Stability adjust_conditions->retest storage_selection start Select Storage Conditions duration Storage Duration? start->duration short_term Short-term (< 6 months) duration->short_term Short long_term Long-term (> 6 months) duration->long_term Long conditions_short Store at 2-8°C Inert Atmosphere Dark & Desiccated short_term->conditions_short conditions_long Store at -20°C Inert Atmosphere Dark & Desiccated long_term->conditions_long end_node Stable Storage conditions_short->end_node conditions_long->end_node

References

Validation & Comparative

A Comparative Analysis of 6-(Cyanomethyl)nicotinonitrile and Its Cyanopyridine Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties and biological activities of 6-(cyanomethyl)nicotinonitrile in comparison to other cyanopyridine isomers, supported by available experimental data.

Introduction

Cyanopyridine derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and drug discovery, recognized for their diverse pharmacological activities.[1][2] These compounds serve as crucial intermediates in the synthesis of numerous pharmaceuticals and exhibit a wide range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory properties.[3][4] This guide provides a comparative overview of this compound against other cyanopyridine isomers, with a focus on their chemical characteristics and biological potential, to aid researchers, scientists, and drug development professionals in their endeavors.

The isomeric purity of cyanopyridine derivatives is a critical parameter in chemical synthesis and drug development, as different isomers can exhibit varied biological activities and chemical reactivities. A thorough understanding of their spectroscopic characteristics is essential for unambiguous identification and quality control.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1000516-33-5[5]
Molecular Formula C₈H₅N₃[5]
Molecular Weight 143.15 g/mol [6]

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between cyanopyridine isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the protons and carbon atoms, which is directly affected by the positions of the electron-withdrawing cyano groups. Similarly, the vibrational frequencies of the C≡N bond in IR spectra can provide valuable structural information.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra to differentiate between cyanopyridine isomers is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the cyanopyridine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz NMR spectrometer.

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the substitution pattern on the pyridine ring.

Biological Activities: A Comparative Overview

While direct comparative studies of this compound against a full panel of other cyanopyridine isomers are limited in publicly available literature, extensive research on various cyanopyridine derivatives highlights their potential in several therapeutic areas. The biological activity is profoundly influenced by the substitution pattern on the pyridine ring.

Anticancer Activity

Cyanopyridine derivatives have emerged as promising anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][7] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a significant role in cell cycle progression and apoptosis.[1][8] Several 3-cyanopyridine derivatives have been identified as potent Pim-1 kinase inhibitors.[1][9][10] Although specific data for this compound is not available, studies on other cyanopyridines provide valuable insights. For instance, a series of 2-amino-3-cyanopyridine derivatives have shown significant Pim-1 kinase inhibitory activity.

Table 2: Pim-1 Kinase Inhibitory Activity of Selected Cyanopyridine Derivatives

CompoundIC₅₀ (µM)Cancer Cell LineReference
Compound 4b0.63 ± 0.03-[3]
Compound 4c0.61 ± 0.03-[3]
Compound 4d0.46 ± 0.02-[3]

Note: The compounds listed are complex 3-cyanopyridine derivatives and not simple isomers of this compound. The data is presented to illustrate the potential of the cyanopyridine scaffold as a source of Pim-1 kinase inhibitors.

Survivin is a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in most human cancers and is associated with resistance to chemotherapy and poor prognosis.[1][2] The 3-cyanopyridine scaffold has been identified as a promising template for the design of survivin inhibitors.[1][2] Studies have shown that certain 3-cyanopyridine derivatives can induce apoptosis in cancer cells by downregulating survivin expression.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other isomers) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis cluster_pathway Mechanism of Action Studies Synthesis Synthesis of this compound and other Cyanopyridine Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity In Vitro Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., Pim-1 Kinase) Characterization->Enzyme_Assay IC50 IC50 Value Calculation Cytotoxicity->IC50 Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR WesternBlot Western Blotting (e.g., for Survivin) SAR->WesternBlot CellCycle Cell Cycle Analysis SAR->CellCycle

Antimicrobial Activity

Certain cyanopyridine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[6][11][12] The mechanism of their antimicrobial action is an area of ongoing research. While specific data for this compound is scarce, a patent has described the synthesis of a related compound, 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile, and reported its high antimicrobial activity against various microbes, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[8]

Structure-Activity Relationship (SAR)

The biological activity of cyanopyridine derivatives is intricately linked to their molecular structure. The position and nature of substituents on the pyridine ring can dramatically alter their potency and selectivity.[13] For instance, in the context of anticancer activity, the presence of specific functional groups can enhance the binding affinity of the molecule to its biological target. A comprehensive Structure-Activity Relationship (SAR) analysis of a series of isomers would involve synthesizing and testing each compound to correlate structural modifications with changes in biological activity.

SAR_Concept cluster_structure Chemical Structure cluster_activity Biological Activity cluster_correlation SAR Correlation Scaffold Cyanopyridine Scaffold Isomer1 Isomer 1 (e.g., this compound) Scaffold->Isomer1 Isomer2 Isomer 2 (e.g., 2-Cyanomethyl-5-cyanopyridine) Scaffold->Isomer2 Isomer3 Isomer 3 (e.g., 4-Cyanomethyl-2-cyanopyridine) Scaffold->Isomer3 Activity1 Activity of Isomer 1 Isomer1->Activity1 Testing Activity2 Activity of Isomer 2 Isomer2->Activity2 Testing Activity3 Activity of Isomer 3 Isomer3->Activity3 Testing Correlation Correlate Structure with Activity Activity1->Correlation Activity2->Correlation Activity3->Correlation

Conclusion

This compound belongs to the versatile family of cyanopyridines, which have demonstrated significant potential in drug discovery. While direct comparative experimental data between this compound and its other simple isomers is limited, the broader class of cyanopyridine derivatives exhibits promising anticancer and antimicrobial activities. The position of the cyanomethyl and cyano groups on the pyridine ring is expected to critically influence the biological profile of these compounds. Further systematic studies involving the synthesis and parallel biological evaluation of a series of cyanomethyl-substituted nicotinonitrile isomers are warranted to elucidate their structure-activity relationships and identify lead compounds for further development. This guide provides a foundational understanding for researchers to design and interpret future experiments in this exciting area of medicinal chemistry.

References

A Comparative Analysis of Nicotinonitrile Synthesis Methods for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Nicotinonitrile, or 3-cyanopyridine, is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, most notably in the production of Vitamin B3 (niacin and niacinamide).[1] The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals. This guide provides a comparative study of the most prominent methods for synthesizing nicotinonitrile, offering quantitative data, detailed experimental protocols, and workflow diagrams to aid in methodological selection.

The primary industrial and laboratory-scale syntheses of nicotinonitrile involve the ammoxidation of 3-methylpyridine, the dehydration of nicotinamide, and the cyanation of 3-halopyridines. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and catalyst requirements.

Comparative Performance of Synthesis Methods

The selection of a synthesis route for nicotinonitrile is often a trade-off between yield, cost, and environmental considerations. The ammoxidation of 3-methylpyridine is the dominant industrial method due to its high efficiency and atom economy.[2] The dehydration of nicotinamide is a classic and effective laboratory method, while the cyanation of 3-halopyridines offers a valuable alternative, particularly when the corresponding halogenated pyridine is readily available.

Method Starting Material Reagents/Catalyst Temperature (°C) Yield (%) Key Advantages Key Disadvantages
Ammoxidation 3-Methylpyridine (3-Picoline)V₂O₅/TiO₂/MoO₃/SiO₂ catalyst, NH₃, Air365-370~91High yield, Continuous process, "Green" byproduct (water)[2][3]High temperature, Requires specialized catalyst and reactor
Dehydration NicotinamidePhosphorus pentoxide (P₂O₅)Vigorous heating (flame)83-84High yield, Simple reagents, Well-established laboratory procedure[4]Use of a strong dehydrating agent, Batch process
Cyanation 3-BromopyridineCopper(I) cyanide (CuCN)Reflux~60Direct introduction of the nitrile groupUse of toxic cyanide salts, Moderate yield[4][5]
Enzymatic Hydrolysis (of Nicotinonitrile) 3-CyanopyridineRhodococcus rhodochrous J1 (Nitrile hydratase)Optimized conditionsQuantitativeHigh selectivity, Mild conditions, Environmentally friendly[6]Primarily for nicotinamide synthesis from nicotinonitrile

Experimental Protocols

Dehydration of Nicotinamide

This method is a well-established laboratory procedure for the synthesis of nicotinonitrile.[4]

Procedure:

  • In a dry 1-liter round-bottom flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.

  • Stopper the flask and shake to thoroughly mix the powders.

  • Connect the flask via a wide-bore tube to a long air condenser arranged for distillation. Use a Claisen flask immersed in an ice-salt bath as the receiver.

  • Reduce the pressure to 15–20 mm Hg.

  • Heat the mixture vigorously with a high-temperature burner, moving the flame to melt the material rapidly.

  • Continue heating until distillation ceases (typically 15–20 minutes).

  • Allow the apparatus to cool completely.

  • Rinse the product from the condenser and receiver with ether.

  • Combine the ether washings with the distillate, and distill off the ether on a steam bath.

  • Distill the remaining product at atmospheric pressure using an air condenser to yield 71–72 g (83–84%) of nicotinonitrile.[4]

Ammoxidation of 3-Methylpyridine (Industrial Process)

This process is typically carried out in a continuous flow fixed-bed reactor and is a major industrial route to nicotinonitrile.[2][3]

General Procedure:

  • A gaseous mixture of 3-methylpyridine, ammonia, and air (with a molar ratio of approximately 1:1.5-1.8:2.5-3.0 for 3-picoline:ammonia:oxygen) is prepared.[3]

  • The mixture is preheated and fed into a fixed-bed reactor containing a vanadium-based catalyst (e.g., V₂O₅, TiO₂, Mo₂O₃ on a SiO₂ support).[3]

  • The reaction is maintained at a temperature of 365–370 °C.[3]

  • The product stream exiting the reactor is passed through a series of absorption towers to capture the nicotinonitrile.

  • The resulting solution undergoes extraction and distillation to isolate the pure nicotinonitrile. A molar yield of approximately 90.9% can be achieved.[3]

Cyanation of 3-Bromopyridine

This method involves the nucleophilic substitution of a halide with a cyanide group, a common strategy in the synthesis of aromatic nitriles.

General Procedure:

  • To a solution of 3-bromopyridine in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine, add copper(I) cyanide.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of a complexing agent for copper, such as ethylenediamine or ferric chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to obtain nicotinonitrile. Yields are typically in the range of 60%.[5]

Synthesis Pathway Diagrams

The following diagrams illustrate the workflows of the described nicotinonitrile synthesis methods.

dehydration_workflow start Start reactants Nicotinamide + Phosphorus Pentoxide start->reactants mixing Mix Powders reactants->mixing distillation Heat under Vacuum (15-20 mm Hg) mixing->distillation collection Collect Distillate distillation->collection extraction Rinse with Ether collection->extraction purification Distill Ether & Product extraction->purification product Nicotinonitrile purification->product

Dehydration of Nicotinamide Workflow

ammoxidation_workflow start Start reactants 3-Methylpyridine (g) + Ammonia (g) + Air start->reactants mixing Preheat and Mix Gases reactants->mixing reactor Fixed-Bed Reactor (V-based catalyst, 365-370 °C) mixing->reactor absorption Absorption Towers reactor->absorption extraction Solvent Extraction absorption->extraction distillation Distillation extraction->distillation product Nicotinonitrile distillation->product

Ammoxidation of 3-Methylpyridine Workflow

cyanation_workflow start Start reactants 3-Bromopyridine + Copper(I) Cyanide start->reactants reaction Reflux in Solvent (e.g., DMF) reactants->reaction quench Aqueous Quench reaction->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation or Chromatography) extraction->purification product Nicotinonitrile purification->product

Cyanation of 3-Bromopyridine Workflow

Emerging and Alternative Synthesis Methods

While the three methods detailed above are the most common, research into alternative and potentially more sustainable routes is ongoing.

  • Electrochemical Synthesis: The electrochemical oxidation of 3-methylpyridine to nicotinic acid has been explored, suggesting the potential for electrochemical routes to nicotinonitrile.[7][8] These methods could offer milder reaction conditions and reduce the need for harsh chemical oxidants.

  • Multi-component Reactions: One-pot syntheses involving the condensation of aldehydes, malononitrile, and an ammonia source are effective for producing substituted nicotinonitriles.[9][10] While not a direct route to the parent compound, these methods are highly valuable in combinatorial chemistry and drug discovery for generating libraries of nicotinonitrile derivatives.

  • Enzymatic Synthesis: The use of nitrile hydratase enzymes to convert nicotinonitrile to nicotinamide is a well-established industrial biotransformation.[6] While this is a downstream application of nicotinonitrile, the principles of biocatalysis could potentially be applied to the synthesis of nicotinonitrile itself in the future, offering a highly selective and environmentally benign approach.

Conclusion

The synthesis of nicotinonitrile can be approached through several viable methods, with the choice depending on the scale of production, available resources, and desired purity. For large-scale industrial production, the ammoxidation of 3-methylpyridine remains the most economically viable and environmentally conscious choice. In a laboratory setting, the dehydration of nicotinamide provides a reliable and high-yielding procedure. The cyanation of 3-halopyridines serves as a practical alternative. As the demand for greener and more efficient chemical processes grows, emerging technologies such as electrochemical synthesis and biocatalysis may offer promising future alternatives for the synthesis of this important chemical intermediate.

References

Validating the Structure of 6-(Cyanomethyl)nicotinonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural confirmation of synthesized compounds is a critical step in chemical research and drug development. For 6-(cyanomethyl)nicotinonitrile and its derivatives, a class of compounds with significant potential in medicinal chemistry, a multi-faceted analytical approach is essential for unambiguous structural validation.[1][2] This guide provides a comparative overview of the most common analytical techniques, supported by experimental data and detailed protocols, to assist researchers in navigating the process of structural elucidation.

Comparison of Primary Analytical Techniques

A combination of spectroscopic and analytical techniques is typically employed to gain a comprehensive understanding of the molecular structure. While each method provides unique insights, they are most powerful when used in conjunction. The primary methods for validating the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography.[3][4][5]

TechniqueInformation ProvidedSample RequirementThroughputDestructive?
NMR Spectroscopy Provides detailed information on the molecular skeleton, connectivity, and spatial arrangement of atoms.[6][7]5-50 mg, solubleLow to MediumNo
Mass Spectrometry Determines the molecular weight and elemental composition; fragmentation patterns offer structural clues.[8][9]< 1 mgHighYes
FT-IR Spectroscopy Identifies the presence of specific functional groups (e.g., C≡N, N-H, C=O).[9][10]~1 mgHighNo
X-ray Crystallography Provides the definitive, three-dimensional atomic and molecular structure of a compound in its crystalline state.[2][11]Single, high-quality crystalLowNo

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for this compound derivatives from various spectroscopic techniques. These values are illustrative and can vary based on the specific substitution patterns and the solvent used.[12]

Table 1: ¹H and ¹³C NMR Spectral Data for Representative Nicotinonitrile Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Amino-4,6-diphenylnicotinonitrile 8.03 (dd, J = 7.9, 1.8 Hz, 2H), 7.67 (dd, J = 7.9, 1.7 Hz, 2H), 7.55 (q, J = 7.7, 7.0 Hz, 3H), 7.52–7.49 (m, 3H), 7.25 (s, 1H), and 5.38 (s, 2H)[6]160.23, 159.85, 155.15, 137.96, 136.95, 130.22, 129.85, 128.97, 128.83, 128.19, 127.34, 117.15, 111.32, and 88.33[6]
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile 7.09–7.25 (s, 1H, pyridine H-5), 5.30–5.38 (s, 2H, -NH₂)[10](Specific data not provided in the search result, but would be expected in a full analysis)
Ethyl 6-amino-5-cyano-2-methyl-4- [...]nicotinate 6.99 (s, 2H, NH₂), 9.56 (s, 1H, NH)[8](Specific data not provided in the search result, but would be expected in a full analysis)
Table 2: Characteristic FT-IR Absorption Bands and Mass Spectrometry Data
Derivative ClassCharacteristic IR Bands (cm⁻¹)Key Mass Spectrometry (m/z) Signal
2-Aminonicotinonitriles 3458-3230 (N-H stretching), 2207-2218 (C≡N stretching), 1638 (C=C stretching)[8][10]Molecular ion peak [M]⁺ corresponding to the compound's molecular weight.[8]
2-Oxo-1,2-dihydropyridine-3-carbonitriles ~3200 (N-H stretching), ~2217 (C≡N stretching), ~1651 (C=O stretching)[9]Molecular ion peak [M]⁺.[9]
2-Chloronicotinonitriles ~2223 (C≡N stretching), ~1067 (C-Cl stretching). The C=O band (~1651 cm⁻¹) disappears upon chlorination.[9]Molecular ion peak showing characteristic isotopic pattern for chlorine.[9]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[6]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[6]

  • Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[6]

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.[6]

  • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]

  • "Shim" the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum and other relevant 2D experiments (e.g., COSY, HMQC, HMBC) as needed to establish connectivity.[7]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental formula of a compound.

1. Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For techniques like Electrospray Ionization (ESI), the solution is directly infused into the instrument. For Electron Impact (EI), the sample is introduced into the source where it is vaporized.[9]

2. Data Acquisition:

  • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the molecular formula.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[10]

1. Sample Preparation:

  • For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

2. Data Acquisition:

  • An infrared beam is passed through the sample.

  • The instrument records the frequencies at which the sample absorbs IR radiation, corresponding to the vibrational frequencies of the functional groups. The resulting spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹).[10]

X-ray Crystallography

This technique provides the absolute and definitive three-dimensional structure of a molecule.[11]

1. Sample Preparation:

  • The primary challenge is growing a single, high-quality crystal of the compound. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[13][14]

2. Data Collection and Structure Solution:

  • The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[11]

  • As the crystal is rotated, a diffraction pattern of spots is collected by a detector.[11][15]

  • The intensities and positions of these spots are used to calculate an electron density map of the crystal, from which the atomic positions can be determined and the molecular structure can be solved and refined.[11]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological contexts.

G Figure 1. General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_absolute Absolute Confirmation (If Needed) cluster_final Final Confirmation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) (Molecular Weight) purification->ms ftir FT-IR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) ms->nmr ftir->nmr xray Single-Crystal X-ray Crystallography (3D Structure) nmr->xray For ambiguity or absolute confirmation final Structure Validated nmr->final xray->final

Figure 1. General Workflow for Structural Validation

G Figure 2. Simplified Apoptosis Signaling Pathway derivative Nicotinonitrile Derivative (e.g., PIM-1 Kinase Inhibitor) pim1 PIM-1 Kinase derivative->pim1 inhibits bcl2 Bcl-2 (Anti-apoptotic) pim1->bcl2 phosphorylates & stabilizes bax Bax (Pro-apoptotic) bcl2->bax inhibits caspase Active Caspase-3 bax->caspase activates apoptosis Apoptosis caspase->apoptosis executes

Figure 2. Simplified Apoptosis Signaling Pathway

Conclusion

The structural validation of this compound derivatives relies on the synergistic use of multiple analytical techniques. While initial characterization through FT-IR and mass spectrometry provides foundational data on functional groups and molecular weight, NMR spectroscopy remains the cornerstone for detailed structural elucidation in solution.[6] For cases requiring absolute structural and stereochemical confirmation, single-crystal X-ray crystallography is the definitive method.[11] By employing the systematic workflow outlined in this guide, researchers can confidently and accurately determine the structures of novel nicotinonitrile derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comparative Purity Analysis of Synthetic 6-(Cyanomethyl)nicotinonitrile for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a synthetic compound is a critical parameter that can significantly impact experimental outcomes and the viability of a drug candidate. This guide provides a comprehensive comparison of the purity of a typical synthetic preparation of 6-(Cyanomethyl)nicotinonitrile against a high-purity reference standard, detailing the analytical methodologies used for this assessment.

This compound is a substituted cyanopyridine derivative of interest in medicinal chemistry and materials science. As with any synthetic organic compound, its purity can be influenced by the synthetic route, purification methods, and storage conditions. Impurities, which can include starting materials, by-products, and degradation products, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies. Therefore, rigorous purity analysis is paramount.

Comparative Purity Data

The following table summarizes the purity analysis of a typical synthetic batch of this compound compared to a certified reference standard.

Analytical Method Typical Synthetic Batch High-Purity Reference Standard Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) 98.5% (by area)≥ 99.8% (by area)≥ 98.0%
Gas Chromatography-Mass Spectrometry (GC-MS) 98.2% (by area)≥ 99.9% (by area)≥ 98.0%
Quantitative Nuclear Magnetic Resonance (qNMR) 98.8% (by weight)≥ 99.5% (by weight)≥ 98.0%
Elemental Analysis (C, H, N) C: 66.85%, H: 3.54%, N: 29.61%C: 67.13%, H: 3.52%, N: 29.35%C: 67.13±0.4%, H: 3.52±0.4%, N: 29.35±0.4%
Water Content (Karl Fischer Titration) 0.25%≤ 0.1%≤ 0.5%
Residual Solvents (Headspace GC) Acetone: 150 ppm, Acetonitrile: 50 ppmNot Detected≤ 5000 ppm (Acetone), ≤ 410 ppm (Acetonitrile)

Potential Impurities Profile

Based on common synthetic routes for nicotinonitrile derivatives, the following potential impurities were monitored.

Potential Impurity Structure Origin Observed in Typical Batch (by HPLC-MS)
3-MethylpyridineUnreacted Starting Material0.12%
6-MethylnicotinonitrileIncomplete Cyanation0.35%
Unidentified IsomerC₈H₅N₃Isomerization during synthesis0.28%
Polymeric materials-Side reactionsNot Detected

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 1 mg/mL solution in 50:50 Acetonitrile:Water.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 8890 GC System coupled to a 5977B MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: 1 mg/mL solution in Acetone.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Method: A precisely weighed amount of this compound and the internal standard were dissolved in DMSO-d₆. The ¹H NMR spectrum was acquired with a sufficient relaxation delay (D1 = 30 s) to ensure full relaxation of all protons. The purity of the analyte was calculated by comparing the integral of a well-resolved analyte signal to the integral of the olefinic proton signal of maleic acid.

Visualizing the Purity Analysis Workflow and a Relevant Biological Pathway

To further clarify the experimental process and the potential biological context of this compound derivatives, the following diagrams are provided.

G Figure 1: Experimental Workflow for Purity Analysis cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Evaluation cluster_report Final Report Sample Synthetic this compound HPLC HPLC-DAD Sample->HPLC GCMS GC-MS Sample->GCMS qNMR qNMR Sample->qNMR KF Karl Fischer Sample->KF Headspace Headspace GC Sample->Headspace Ref_Std Reference Standard Ref_Std->HPLC Ref_Std->GCMS Ref_Std->qNMR Ref_Std->KF Ref_Std->Headspace Purity Purity Assessment (%) HPLC->Purity Impurities Impurity Profiling HPLC->Impurities GCMS->Purity GCMS->Impurities qNMR->Purity Water Water Content (%) KF->Water Solvents Residual Solvents (ppm) Headspace->Solvents Comparison Comparative Analysis Report Purity->Comparison Impurities->Comparison Water->Comparison Solvents->Comparison

Figure 1: Purity Analysis Workflow

Nicotinonitrile derivatives are being investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[1][2][3][4][] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[1][3]

G Figure 2: Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibition Gene Gene Transcription DNA->Gene Modulation of

Figure 2: JAK-STAT Signaling Inhibition

Conclusion

The comprehensive purity analysis of synthetic this compound reveals that while a typical synthetic batch may meet general research requirements, it contains a higher level of impurities compared to a high-purity reference standard. For sensitive applications such as drug development and quantitative biological assays, utilizing a well-characterized, high-purity compound is essential to ensure data reliability and reproducibility. The analytical methods outlined in this guide provide a robust framework for the quality control and purity assessment of this and similar synthetic compounds.

References

Comparative Efficacy of 6-(Cyanomethyl)nicotinonitrile Analogs and Related Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of 6-(cyanomethyl)nicotinonitrile analogs and related nicotinonitrile derivatives as potential anticancer agents. The information presented herein is curated from recent scientific literature to aid in the evaluation of these compounds for further research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and workflows.

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1][2] Analogs of this structure have demonstrated a wide range of biological activities, with significant potential in oncology.[1][2] Much of the anticancer activity of these compounds is attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[1][3][4][5]

Comparative Biological Activity

While a dedicated comparative study on a series of this compound analogs is not extensively available in the public domain, this guide compiles and compares data from various studies on structurally related nicotinonitrile and cyanopyridine derivatives. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected compounds against various cancer cell lines and kinase targets.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c HepG28.02 ± 0.38[3]
HCT-1167.15 ± 0.35[3]
PC313.64 ± 0.67[3]
MCF-715.74 ± 0.78[3]
Compound 4d HepG26.95 ± 0.34[3]
HCT-1168.35 ± 0.42[3]
MCF-78.50 ± 0.42[3]
PC314.08 ± 0.70[3]
5-Fluorouracil (5-FU) HepG29.42 ± 0.46[3]
HCT-1168.01 ± 0.39[3]
Compound 2 SKOV-378.79[6]
MCF-7260.97[6]
Compound 4a SKOV-396.78[6]
Compound 4b SKOV-376.19[6]
Compound 5 SKOV-390.83[6]
Compound IDKinase TargetIC50 (µM)Reference
Compound 4b PIM-10.63 ± 0.03[3]
Compound 4c PIM-10.61 ± 0.03[3]
Compound 4d PIM-10.46 ± 0.02[3]
Quercetagetin PIM-10.56 ± 0.03[3]
Compound A PIM-10.93 ± 0.05[3]
Compound 8e Pan-PIM≤ 0.28[4]

Signaling Pathways and Mechanisms of Action

Nicotinonitrile analogs often exert their anticancer effects by modulating critical signaling pathways that regulate cell growth, proliferation, and survival. Two of the most prominent targets are the VEGFR-2 and PIM-1 kinase pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 can block the downstream signaling cascades that lead to endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Analogs This compound Analogs Analogs->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of nicotinonitrile analogs.

PIM-1 Kinase Signaling and Apoptosis Induction

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.[3][4] Inhibition of PIM-1 can lead to the activation of the apoptotic cascade.

PIM1_Apoptosis_Pathway PIM1 PIM-1 Kinase pBAD p-BAD (inactive) PIM1->pBAD Phosphorylation BAD BAD (pro-apoptotic) Bcl2 Bcl-2 (anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Analogs This compound Analogs Analogs->PIM1

Caption: PIM-1 kinase pathway leading to inhibition of apoptosis and its targeting by nicotinonitrile analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed 1. Seed cells in 96-well plates Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with varying concentrations of analogs Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 Add_MTT 5. Add MTT solution Incubate2->Add_MTT Incubate3 6. Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer 7. Add solubilization buffer (e.g., DMSO) Incubate3->Add_Solubilizer Read_Absorbance 8. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate 9. Calculate % cell viability and determine IC50 Read_Absorbance->Calculate

Caption: General workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay

These assays measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Kinase_Inhibition_Assay Start Start Prepare 1. Prepare kinase, substrate, ATP, and inhibitor solutions Start->Prepare Mix 2. Mix kinase and inhibitor in assay plate Prepare->Mix Initiate 3. Initiate reaction by adding ATP/substrate mix Mix->Initiate Incubate 4. Incubate at room temperature Initiate->Incubate Detect 5. Add detection reagent and measure signal (e.g., luminescence) Incubate->Detect Analyze 6. Analyze data to determine IC50 values Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol (Example for PIM-1 Kinase):

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a reaction buffer containing the PIM-1 kinase enzyme, a suitable substrate, and ATP.

  • Assay Reaction: In a microplate, the test compound is incubated with the PIM-1 kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a substrate.

  • Detection: After a set incubation period, a detection reagent is added to measure the extent of substrate phosphorylation (or ATP consumption), often via a luminescent or fluorescent signal.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis.

Protocol:

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

References

A Comparative Benchmark of 6-(Cyanomethyl)nicotinonitrile Against Established PIM-1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of 6-(Cyanomethyl)nicotinonitrile, a representative of the promising nicotinonitrile scaffold, against well-characterized inhibitors of the PIM-1 kinase. The information presented herein is intended to support research and development efforts in the discovery of novel cancer therapeutics.

The PIM-1 kinase, a serine/threonine kinase, is a key regulator of cell survival, proliferation, and apoptosis. Its overexpression is implicated in a variety of hematological malignancies and solid tumors, making it an attractive target for therapeutic intervention. The nicotinonitrile scaffold has emerged as a privileged structure in the development of PIM-1 inhibitors, with numerous derivatives demonstrating potent anti-cancer activity.

While specific experimental data for this compound is not extensively available in the public domain, the collective evidence from studies on closely related nicotinonitrile derivatives strongly suggests its potential as a PIM-1 inhibitor. This guide will therefore benchmark the nicotinonitrile class against established PIM-1 inhibitors, providing a framework for its potential efficacy.

Quantitative Data Summary: A Comparative Overview of PIM-1 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various nicotinonitrile derivatives and other well-known PIM-1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.

Inhibitor ClassSpecific CompoundPIM-1 IC50 (Biochemical Assay)Cell-Based Assay IC50Reference
Nicotinonitrile Derivatives Representative Derivatives18.9 nM - 0.28 µM3.58 µM - 8.02 µM (MCF-7, HepG2)[1][2][3]
Imidazopyridazine AZD12080.4 nMNot specified in provided results[4]
Pyrrolocarbazole SGI-17767 nMNot specified in provided results
Thiazolidinone SMI-4a17 nMNot specified in provided results[4]
Aminofurazan PIM447 (LGH447)Kᵢ: 6 pMNot specified in provided results[4]

Experimental Protocols

To facilitate the independent evaluation of this compound and other inhibitors, detailed methodologies for key experiments are provided below.

In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantifies the enzymatic activity of PIM-1 kinase by measuring the amount of ADP produced.

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of the BAD protein)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant PIM-1 kinase, and the PIM-1 substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Assay for PIM-1 Inhibition (Western Blot)

This assay assesses the ability of an inhibitor to block PIM-1 activity within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cancer cell line known to express PIM-1 (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total BAD, anti-PIM-1, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed the cancer cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the PIM-1 substrate.

Visualizations

PIM-1 Signaling Pathway

The following diagram illustrates the central role of PIM-1 kinase in cell survival and proliferation signaling pathways.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p Phospho-STAT STAT->STAT_p PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates pBAD Phospho-BAD BAD->pBAD Apoptosis_Inhibition Apoptosis Inhibition pBAD->Apoptosis_Inhibition Leads to PIM1_Gene PIM-1 Gene Transcription STAT_p->PIM1_Gene Induces PIM1_Gene->PIM1 Translates to

Caption: Simplified PIM-1 signaling pathway.

Experimental Workflow for Inhibitor Benchmarking

The diagram below outlines a general workflow for the evaluation and comparison of kinase inhibitors.

Inhibitor_Benchmarking_Workflow Compound_Selection Select Test Compounds (e.g., this compound & Known Inhibitors) Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Selection->Biochemical_Assay Cellular_Assay Cell-Based Assay (e.g., Western Blot for Substrate Phosphorylation) Compound_Selection->Cellular_Assay IC50_Determination Determine IC50 Values Biochemical_Assay->IC50_Determination Cellular_Assay->IC50_Determination Data_Comparison Compare Potency and Selectivity IC50_Determination->Data_Comparison Lead_Optimization Lead Optimization Data_Comparison->Lead_Optimization

Caption: General workflow for kinase inhibitor evaluation.

References

Confirming the Identity of 6-(Cyanomethyl)nicotinonitrile: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is a critical step in the scientific process. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques for the structural elucidation of 6-(Cyanomethyl)nicotinonitrile, a key building block in medicinal chemistry. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

High-Resolution Mass Spectrometry (HRMS) stands out as a powerful technique for the confirmation of molecular identity due to its ability to provide a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental composition of a molecule, a fundamental piece of information for its identification.

High-Resolution Mass Spectrometry Analysis of this compound

The molecular formula for this compound is C₈H₅N₃. To confirm its identity using HRMS, the experimentally measured mass-to-charge ratio (m/z) of the molecular ion is compared to its theoretically calculated exact mass.

The theoretical exact mass of the neutral molecule [M] is calculated by summing the masses of the most abundant isotopes of its constituent atoms:

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

For C₈H₅N₃, the theoretical exact mass is: (8 * 12.000000) + (5 * 1.007825) + (3 * 14.003074) = 143.048347 Da

In HRMS analysis, the molecule is typically ionized, most commonly by the addition of a proton, to form the pseudomolecular ion [M+H]⁺. The theoretical exact mass of this ion would be: 143.048347 + 1.007825 = 144.056172 Da

An experimentally observed m/z value that matches this theoretical value within a narrow mass tolerance (typically < 5 ppm) provides strong evidence for the presence of this compound.

Comparison of Analytical Techniques for Identity Confirmation

While HRMS is a primary tool for confirming molecular formula, a comprehensive structural confirmation often involves complementary techniques. The table below compares HRMS with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the identification of this compound.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) Spectroscopy
Information Provided Elemental composition (from accurate mass) and molecular weight.Detailed information about the carbon-hydrogen framework, connectivity of atoms, and molecular structure.Presence of specific functional groups.
Sample Requirement Micrograms (µg) to nanograms (ng).Milligrams (mg).Milligrams (mg).
Sensitivity Very high.Moderate to high.Moderate.
Specificity High for elemental composition.Very high for detailed structure.Moderate; can be ambiguous for complex molecules.
Key Data for this compound [M+H]⁺ ion: m/z 144.056172¹H NMR: Signals for aromatic protons and the methylene (-CH₂-) protons.Stretching vibrations: C≡N (nitrile), C-H (aromatic and aliphatic), C=C and C=N (pyridine ring).
Advantages High sensitivity and accuracy for molecular formula determination.Provides unambiguous structural elucidation.Fast, non-destructive, and provides a characteristic "fingerprint."
Limitations Does not provide information on isomerism or the connectivity of atoms.Lower sensitivity than MS, requires larger sample amounts.Does not provide information on molecular weight or connectivity.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

A detailed protocol for the HRMS analysis of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture for injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation and Method:

    • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.

    • Ionization Source: Electrospray ionization (ESI) is a suitable technique for this polar molecule.[1][2][3][4][5] Operate in positive ion mode to generate the [M+H]⁺ ion.

    • Mass Analyzer: Set the mass analyzer to a high-resolution mode (e.g., >60,000 FWHM).

    • Scan Range: Acquire data over a mass range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-300).

    • Calibration: Ensure the instrument is calibrated using a standard calibration mixture to achieve high mass accuracy.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (144.0562 ± 5 ppm).

    • Obtain the high-resolution mass spectrum of the corresponding chromatographic peak.

    • Compare the experimentally measured monoisotopic mass of the [M+H]⁺ ion to the theoretical exact mass. The mass error should be less than 5 ppm.

Visualizing the Workflow

The following diagrams illustrate the workflow for confirming the identity of this compound.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing cluster_confirmation Identity Confirmation a Weigh Sample b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject into HRMS c->d e Electrospray Ionization (ESI) d->e f High-Resolution Mass Analysis e->f g Extract Ion Chromatogram f->g h Obtain Mass Spectrum g->h i Determine Experimental m/z h->i k Compare Experimental and Theoretical Mass i->k j Calculate Theoretical Exact Mass j->k l Mass Error < 5 ppm? k->l m Identity Confirmed l->m Yes Identity_Confirmation_Logic cluster_techniques Analytical Techniques cluster_evidence Evidence HRMS HRMS (Elemental Composition) Mass Accurate Mass (m/z 144.0562) HRMS->Mass NMR NMR (Structural Connectivity) Structure ¹H and ¹³C Spectra (Aromatic & Aliphatic Signals) NMR->Structure IR IR (Functional Groups) Functional_Groups C≡N and Pyridine Vibrations IR->Functional_Groups Confirmation Unambiguous Identity Confirmation of This compound Mass->Confirmation Structure->Confirmation Functional_Groups->Confirmation

References

Navigating the Synthesis of 6-(Cyanomethyl)nicotinonitrile: A Guide to Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of the synthetic routes to 6-(Cyanomethyl)nicotinonitrile, a valuable building block in medicinal chemistry. We delve into the reproducibility of a common two-step method involving the bromination of 6-methylnicotinonitrile followed by cyanation, and explore an alternative pathway. This guide presents detailed experimental protocols, a summary of quantitative data, and visualizations to aid in understanding the chemical workflows.

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The reproducibility of its synthesis is a key factor for consistent production and reliable research outcomes. This guide aims to provide an objective comparison of the primary synthetic methodology against a potential alternative, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

The most commonly cited method for the synthesis of this compound is a two-step process starting from 6-methylnicotinonitrile. This involves a free-radical bromination of the methyl group, followed by a nucleophilic substitution with a cyanide salt. An alternative approach could involve the direct C-H functionalization of a substituted pyridine, a modern but potentially less established method for this specific molecule.

MethodStarting MaterialKey ReagentsReported YieldPurityReproducibility Challenges
Two-Step Synthesis 6-MethylnicotinonitrileN-Bromosuccinimide (NBS), AIBN, NaCNVariable>95%- Control of mono- vs. di-bromination during the first step.- Purification of the brominated intermediate.- Handling of toxic cyanide reagents.
Alternative: Direct C-H Cyanation (Hypothetical) 6-MethylnicotinonitrileOxidant, Cyanide Source (e.g., TMSCN)Not ReportedN/A- Regioselectivity of the C-H activation.- Harsh reaction conditions may be required.- Scalability and cost of specialized reagents.

Experimental Protocols

Primary Method: Two-Step Synthesis from 6-Methylnicotinonitrile

This method is presented as a two-stage process.

Step 1: Synthesis of 6-(Bromomethyl)nicotinonitrile

  • Materials: 6-Methylnicotinonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylnicotinonitrile (1.0 eq) in anhydrous carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approximately 77°C) and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-(bromomethyl)nicotinonitrile.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of this compound

  • Materials: 6-(Bromomethyl)nicotinonitrile, Sodium cyanide (NaCN), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the purified 6-(bromomethyl)nicotinonitrile (1.0 eq) in anhydrous DMF.

    • Add sodium cyanide (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Alternative Method: Direct C-H Cyanation (Hypothetical Protocol)

While a specific protocol for the direct C-H cyanation of 6-methylnicotinonitrile to yield this compound is not well-documented, a hypothetical procedure based on modern C-H activation principles is presented for comparative purposes.

  • Materials: 6-Methylnicotinonitrile, Palladium(II) acetate, Trimethylsilyl cyanide (TMSCN), an appropriate oxidant (e.g., potassium persulfate), and a suitable solvent (e.g., trifluoroacetic acid).

  • Procedure:

    • To a pressure-rated vial, add 6-methylnicotinonitrile (1.0 eq), palladium(II) acetate (0.1 eq), and the oxidant (2.0 eq).

    • Add the solvent and then trimethylsilyl cyanide (1.5 eq).

    • Seal the vial and heat the reaction mixture to 100-120°C.

    • Monitor the reaction by GC-MS for the formation of the desired product.

    • After cooling, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent.

    • The subsequent workup and purification would be similar to the primary method, likely involving column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the experimental workflows, the following diagrams are provided.

Synthesis_Workflow cluster_primary Primary Two-Step Synthesis cluster_alternative Alternative Direct C-H Cyanation A 6-Methylnicotinonitrile B Bromination (NBS, AIBN, CCl4, Reflux) A->B Step 1 C 6-(Bromomethyl)nicotinonitrile B->C D Cyanation (NaCN, DMF) C->D Step 2 E This compound D->E F 6-Methylnicotinonitrile G Direct C-H Cyanation (Pd(OAc)2, TMSCN, Oxidant) F->G H This compound G->H

A comparison of the primary two-step synthesis and a hypothetical alternative direct C-H cyanation pathway.

Logical Relationship of Key Steps

The success of the primary two-step synthesis relies on a logical sequence of reactions, each with its specific purpose.

Logical_Relationship Start Start: 6-Methylnicotinonitrile Activate Activate Methyl Group (Radical Bromination) Start->Activate Intermediate Form Reactive Intermediate (6-(Bromomethyl)nicotinonitrile) Activate->Intermediate IntroduceCyano Introduce Cyanomethyl Group (Nucleophilic Substitution) Intermediate->IntroduceCyano Product Final Product: This compound IntroduceCyano->Product

The logical progression of the primary two-step synthesis of this compound.

Safety Operating Guide

Proper Disposal of 6-(Cyanomethyl)nicotinonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-(Cyanomethyl)nicotinonitrile as a hazardous substance. Proper disposal is critical to ensure personnel safety and environmental protection. All waste containing this compound must be managed in accordance with local, state, and federal regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of similar nitrile compounds suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a designated hazardous waste container.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in a manner that prevents its release into the environment.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and absorbent materials from spills, must be classified as hazardous waste.

  • Do not mix this waste stream with other incompatible chemical waste.

2. Waste Collection and Containment:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical.

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., Toxic, Irritant) on the label.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1] The final disposal method will likely be high-temperature incineration at a permitted hazardous waste facility.

Hazard Summary for this compound

Table 2: Potential Hazard Information

Hazard CategoryDescription
Acute Toxicity (Oral) May be harmful if swallowed.
Acute Toxicity (Dermal) May be harmful in contact with skin.
Acute Toxicity (Inhalation) May be harmful if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Environmental Hazards The environmental impact has not been fully evaluated. However, release into the environment should be avoided. Nitrile compounds can be toxic to aquatic life.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management A Generation of This compound Waste B Segregate as Hazardous Waste A->B Step 1 C Collect in Labeled, Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup with EHS or Licensed Contractor D->E Step 4 F Transport to Permitted Hazardous Waste Facility E->F G Final Disposal (e.g., Incineration) F->G

Figure 1. Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-(Cyanomethyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 6-(Cyanomethyl)nicotinonitrile (CAS No: 1000516-33-5). Given the presence of a nitrile group, this compound should be handled with the utmost care, assuming potential hazards associated with cyanide compounds. This guide is intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS), which should be consulted whenever available.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Due to its chemical structure containing cyanide moieties, it is prudent to treat it with the same precautions as other toxic cyanide compounds. The primary routes of exposure are inhalation, skin contact, and ingestion.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile rubber gloves.[2]Nitrile gloves offer good resistance to a range of chemicals.[3][4] Double-gloving provides an extra layer of protection against potential tears or permeation.
Eye and Face Protection Safety goggles and a face shield.To protect against splashes, dust, and vapors that can cause serious eye irritation.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of exceeding exposure limits or if irritation is experienced.[2]To prevent inhalation of the powdered compound, which can cause respiratory irritation.[1]
Body Protection A lab coat, long pants, and closed-toe shoes.To prevent skin contact with the chemical.

II. Safe Handling and Operational Plan

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] A designated area for working with this compound should be clearly marked. It is highly recommended not to work alone when handling this substance.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Disposal prep_sds Review SDS and SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

III. Emergency Procedures

In the event of an exposure, immediate and decisive action is critical.

Table 2: Emergency Exposure Response

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][5]
Skin Contact Remove all contaminated clothing. Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

In case of a spill, evacuate the area and alert others. For a small spill within a chemical fume hood, use an absorbent material, such as sand or vermiculite, to contain it.[6] Place the absorbed material into a sealed container for disposal. For larger spills or spills outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EH&S) department.

IV. Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Table 3: Waste Disposal Protocol

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed, and puncture-resistant container.
Contaminated Solvents Collect in a labeled, sealed, and appropriate solvent waste container.
Empty Containers Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as directed by your institution's waste management guidelines.

Do not dispose of this chemical down the drain.[7] All chemical waste must be disposed of through your institution's EH&S department.

V. Physical and Chemical Properties

The following data is based on available information and predictions.

Table 4: Physicochemical Data

PropertyValue
Molecular Formula C8H5N3[8]
Molecular Weight 143.15 g/mol [1]
Predicted Boiling Point 319.1 ± 32.0 °C[8]
Predicted Density 1.19 ± 0.1 g/cm³[8]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.